Product packaging for 6-Fluoro-5-methylchrysene(Cat. No.:CAS No. 64977-46-4)

6-Fluoro-5-methylchrysene

Cat. No.: B13418737
CAS No.: 64977-46-4
M. Wt: 260.3 g/mol
InChI Key: QVIRRVBPWMIWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoro-5-methylchrysene is a fluorinated analog of the polycyclic aromatic hydrocarbon (PAH) 5-methylchrysene, designed for use in biochemical and toxicological research. This compound serves as a critical tool for investigating the metabolic pathways and carcinogenic mechanisms of methylated PAHs, which are environmental contaminants found in sources like tobacco smoke . The strategic incorporation of a fluorine atom allows researchers to probe the metabolism and DNA-binding profiles of these compounds, providing insights that are directly relevant to understanding human health risks . The primary research value of this compound lies in its application for studying metabolic activation. Methylated PAHs like 5-methylchrysene are metabolized by human cytochrome P450 enzymes (including CYP1A1, CYP1A2, and CYP3A4), leading to the formation of reactive dihydrodiols and hydroxymethyl derivatives that are ultimate carcinogens . Fluorine substitution at specific molecular positions can block or alter these metabolic pathways, helping to identify which metabolic routes are essential for the compound's tumor-initiating activity . Research on related fluoro-substituted chrysene compounds has demonstrated that substitution at certain positions can significantly inhibit tumorigenicity, thereby clarifying the mechanism of action . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is offered as a high-purity material suitable for use in in vitro metabolic studies, carcinogenicity assays, and other investigative applications aimed at elucidating the complex relationship between PAH structure and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13F B13418737 6-Fluoro-5-methylchrysene CAS No. 64977-46-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64977-46-4

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

6-fluoro-5-methylchrysene

InChI

InChI=1S/C19H13F/c1-12-18-14-7-3-2-6-13(14)10-11-16(18)15-8-4-5-9-17(15)19(12)20/h2-11H,1H3

InChI Key

QVIRRVBPWMIWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)F

Origin of Product

United States

Synthetic Strategies and Derivatization Pathways of 6 Fluoro 5 Methylchrysene

Historical and Contemporary Approaches for Chrysene (B1668918) Core Synthesis

The chrysene framework, a tetracyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings in a "phenanthrene-like" arrangement, has been a target of organic synthesis for over a century. researchgate.net Methods for its synthesis have evolved significantly from classical cyclization reactions to highly efficient transition-metal-catalyzed processes.

Historically, the synthesis of the chrysene core often relied on multi-step sequences involving intramolecular cyclizations of appropriately substituted naphthalene (B1677914) or phenanthrene (B1679779) precursors. One of the most established and widely used methods is the Mallory reaction , which involves the photochemical oxidative cyclization of stilbene-type precursors. mdpi.comresearchgate.net For instance, the irradiation of 1-styrylnaphthalene (B188453) in the presence of an oxidizing agent like iodine or air leads to the formation of the chrysene ring system. mdpi.com This method has been adapted to produce a variety of substituted chrysenes by using appropriately functionalized starting materials. mdpi.comresearchgate.net

Contemporary approaches have focused on improving efficiency, regioselectivity, and substrate scope. Transition-metal catalysis has emerged as a powerful tool for chrysene synthesis. Platinum(II) chloride, for example, has been used to catalyze the 6-endo-dig cyclization of ethynylnaphthalenes, providing a rapid route to substituted chrysenes. core.ac.uk Other modern methods include:

Diels-Alder reactions: Building the ring system through cycloaddition chemistry. mdpi.com

Intramolecular C-H activation: Palladium-catalyzed reactions that form the final ring by creating a new carbon-carbon bond from existing C-H bonds. mdpi.com

Benzannulation reactions: A method known as the Bull–Hutchings–Quayle (BHQ) reaction provides a regiocontrolled synthesis of functionalized chrysenes, such as 4,10-dichlorochrysene, from simple dihydroxynaphthalene precursors. nih.gov These halogenated chrysenes can then be further functionalized. nih.gov

Annulative π-extension (APEX) reactions: Successive APEX reactions have been utilized to construct complex chrysene-based nanographenes. acs.org

These methods provide a versatile toolbox for accessing the fundamental chrysene skeleton, which is the essential first step toward the synthesis of complex derivatives like 6-Fluoro-5-methylchrysene.

Table 1: Comparison of Selected Synthetic Methods for the Chrysene Core

Method Key Precursors Typical Reagents/Conditions Advantages Disadvantages Reference
Mallory Reaction Stilbene-type molecules (e.g., 1-styrylnaphthalene) UV light, I₂, air Good for various substituted chrysenes, well-established. Often requires dilute solutions and long reaction times. mdpi.com, researchgate.net
PtCl₂-Catalyzed Cyclization Ethynylnaphthalenes PtCl₂, microwave heating Rapid, efficient, good yields. Requires synthesis of alkyne precursors. core.ac.uk
BHQ Benzannulation 1,5-Dihydroxynaphthalene derivatives Multi-step sequence High regiocontrol, access to functionalized chrysenes. Multi-step, requires specific precursors. nih.gov
Diels-Alder Reaction Dienes and Dienophiles Thermal or Lewis acid catalysis Convergent approach. Precursor synthesis can be complex. mdpi.com

Regioselective Synthesis of Fluorinated Aromatic Systems

Introducing a fluorine atom at a specific position on a complex aromatic scaffold like chrysene is a significant challenge due to the high reactivity of fluorinating agents and the often similar reactivity of multiple C-H bonds on the aromatic core. mdpi.com Strategies are broadly divided into direct fluorination of the pre-formed aromatic ring and indirect methods that build the fluorinated ring from functionalized precursors.

Direct Fluorination Methodologies and Challenges

Direct C-H fluorination involves the reaction of an aromatic compound with a highly reactive electrophilic fluorinating agent. A variety of modern reagents have been developed for this purpose, including N-fluorosulfonimides (e.g., NFSI), and Selectfluor®. rsc.org

The primary challenge of direct fluorination of PAHs is the lack of regioselectivity. mdpi.com The reaction often yields a mixture of regioisomers, which are difficult to separate. For example, direct fluorination of naphthalene can produce a mixture of 1-fluoronaphthalene (B124137) and 2-fluoronaphthalene. researchgate.net The distribution of these isomers can be influenced by the choice of fluorinating agent and reaction conditions, but achieving exclusive selectivity for one position is rare. mdpi.comresearchgate.net Another challenge is the potential for over-fluorination or degradation of the starting material under the harsh reaction conditions sometimes required. chimia.ch

Despite these challenges, some success has been achieved. The use of directing groups can guide the fluorine atom to a specific position, typically ortho to the directing group. Palladium-catalyzed C-H fluorination using directing groups has become a valuable strategy for the controlled fluorination of arenes. rsc.orgchinesechemsoc.org

Indirect Fluorination Strategies for Complex Aromatic Systems

To overcome the regioselectivity problems of direct fluorination, indirect methods are frequently employed. These strategies involve synthesizing a precursor molecule with a functional group at the desired position, which is then converted into a fluorine atom.

Common indirect methods include:

The Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from a primary aromatic amine. It is a reliable method for introducing fluorine into a specific position, provided the corresponding amine is accessible. chinesechemsoc.org

Nucleophilic Aromatic Substitution (SNAr): A fluoride (B91410) ion can displace a leaving group (such as a nitro or halide group) from an aromatic ring. This reaction is generally limited to electron-deficient aromatic systems, as the ring must be "activated" to facilitate nucleophilic attack. harvard.edu

Transition-Metal-Catalyzed Fluorination: Palladium, copper, and other transition metals can catalyze the fluorination of aryl halides or triflates using fluoride sources. chinesechemsoc.org This has become a powerful and general method for the regioselective synthesis of aryl fluorides.

Modular Synthesis via Photocyclization: A highly effective and regioselective synthesis of 6-fluorochrysene (B3336797) has been developed. nih.govacs.orgresearchgate.net This approach utilizes a Julia-Kocienski olefination to create a 1,2-diarylfluoroalkene precursor, which then undergoes an oxidative photocyclization to form the 6-fluorochrysene core with high specificity. nih.govacs.orgacs.org This modular strategy allows for the precise placement of the fluorine atom before the final chrysene ring system is constructed.

Stereoselective Introduction of Methyl Groups in Aromatic Hydrocarbons

The introduction of a methyl group onto an aromatic ring is typically a question of regioselectivity rather than stereoselectivity, as most parent aromatic hydrocarbons are planar and achiral. However, in highly substituted or sterically hindered PAHs, the introduction of a group like methyl in a bay region can lead to a non-planar, helical structure, thereby introducing chirality. In the case of this compound, the proximity of the methyl group at position 5 and the fluorine atom at position 6 in the sterically crowded bay region can induce a twist in the molecule.

The primary challenge is the regioselective methylation of the chrysene core. Common methods for methylation include:

Friedel-Crafts Alkylation: A classic method that often suffers from a lack of regioselectivity and the potential for polyalkylation.

Directed ortho-Metalation (DoM): A directing group on the aromatic ring can direct a strong base to deprotonate the ortho position, creating an anion that can be trapped by a methylating agent (e.g., methyl iodide). This offers high regiocontrol.

Transition-Metal-Catalyzed C-H Methylation: Modern methods using catalysts based on palladium, nickel, or cobalt can achieve C-H methylation with high selectivity, often guided by a directing group. rsc.org For instance, nickel-catalyzed ortho-methylation of aromatic amides has been reported. rsc.org

Synthesis from Methylated Precursors: The most common and controlled method for producing specifically methylated PAHs like 5-methylchrysene (B135471) is to build the entire molecule from a precursor that already contains the methyl group in the correct position. mdpi.comacs.org For example, 5-methylchrysene is synthesized via photocyclization of a precursor like 1-(1-phenylprop-1-en-2-yl)naphthalene. mdpi.com

While fungal metabolism of methylated PAHs can proceed stereoselectively to form chiral dihydrodiol metabolites, the synthetic introduction of a methyl group itself is primarily governed by regiochemical control. nih.gov

Multi-step Total Synthesis of this compound

A specific synthesis for this compound has been reported in the context of studying the mutagenicity of modified chrysenes. acs.org The synthesis does not build the molecule from scratch but rather introduces the fluorine atom in a late-stage functionalization of a key precursor.

The reported synthesis involves the direct fluorination of a diol precursor using diethylaminosulfur trifluoride (DAST, SF₃NEt₂). acs.org

Reaction Scheme: 5,6-dihydro-5,6-dihydroxy-5-methylchrysene + DAST → this compound

This reaction proceeds via the replacement of the hydroxyl group at the 6-position with fluorine, followed by dehydration to restore the aromaticity of the chrysene ring system. The final product was isolated in a 20% yield after column chromatography. acs.org

Identification and Preparation of Key Precursors for this compound

The crucial precursor for the synthesis of this compound is 5,6-dihydro-5,6-dihydroxy-5-methylchrysene . acs.org This diol is itself derived from the parent hydrocarbon, 5-methylchrysene .

The preparation of these precursors follows a logical synthetic sequence:

Synthesis of 5-Methylchrysene: The parent methylated PAH is typically synthesized via the Mallory reaction. mdpi.com Specifically, the photocyclization of 1-(1-phenylprop-1-en-2-yl)naphthalene in cyclohexane (B81311) yields 5-methylchrysene. mdpi.com This precursor is assembled via a Wittig reaction or Grignard addition to place the required methyl-substituted vinyl group on the naphthalene core. acs.org

Synthesis of 5,6-dihydro-5,6-dihydroxy-5-methylchrysene: This key precursor is prepared by the oxidation of 5-methylchrysene. The oxidation of PAHs at the K-region (the 5,6-bond in chrysene) is a common metabolic activation pathway and can be mimicked synthetically. Reagents such as osmium tetroxide (OsO₄) are typically used to convert an alkene or an aromatic bond into a cis-diol. This dihydroxylation across the 5,6-bond of 5-methylchrysene yields the target precursor, 5,6-dihydro-5,6-dihydroxy-5-methylchrysene.

Table 2: Summary of Precursor Synthesis for this compound

Precursor Starting Material Key Transformation Reagents/Conditions Reference
5-Methylchrysene 1-(1-phenylprop-1-en-2-yl)naphthalene Photochemical Cyclization (Mallory Reaction) UV light, cyclohexane mdpi.com
5,6-dihydro-5,6-dihydroxy-5-methylchrysene 5-Methylchrysene K-Region Oxidation (Dihydroxylation) Osmium Tetroxide (OsO₄) followed by workup acs.org (inferred)

Strategic Cyclization and Annulation Reactions to Form the Chrysene Skeleton

The construction of the tetracyclic chrysene framework is a central challenge in the synthesis of its derivatives. Various methods have been developed to build this specific topology, ranging from classic photochemical reactions to modern transition-metal-catalyzed processes.

One of the most established methods for forming chrysene and its analogues is the Mallory reaction , an oxidative photochemical cyclization. mdpi.com This reaction typically involves the irradiation of a stilbene-type precursor in the presence of an oxidizing agent like iodine and air. mdpi.com For instance, various methylchrysenes have been prepared in high yields (82-88%) by the photocyclization of appropriately substituted stilbenoids. mdpi.com The regioselectivity of the cyclization can be controlled by the placement of substituents; for example, blocking one of the potential cyclization positions on the aromatic ring ensures the formation of a single isomer. mdpi.com

More contemporary strategies often involve transition-metal catalysis to achieve high efficiency and regioselectivity. A powerful approach is the Suzuki cross-coupling reaction followed by an intramolecular cyclization. rsc.org This method builds a key biaryl precursor which is then cyclized to form the chrysene skeleton. For example, naphthalene-2-boronic acid can be coupled with a substituted bromophenylacetone, and the resulting product is then treated with acid to induce cyclization, forming the chrysene ring system. rsc.org While this method can be highly regioselective, in some cases, mixtures of isomers are formed, necessitating careful purification. rsc.org

Other modern annulation techniques include:

Platinum-catalyzed cyclization , where 1-alkynylbiphenyl precursors are converted into the chrysene structure in high yield. mpg.de

Palladium-catalyzed [3+3] annulation , which constructs PAHs from two smaller aromatic fragments, offering a modular approach to complex systems. rsc.org

Photoredox-catalyzed annulation , a method that uses light and a photocatalyst to enable intramolecular C-C bond formation under mild conditions. acs.org

For the specific synthesis of this compound, one reported route avoided a photochemical strategy due to the difficulty in preparing the necessary precursor. acs.org Instead, a method involving the treatment of a hydroxylated chrysene precursor with diethylaminosulfur trifluoride (DAST) was employed. acs.org This reagent facilitated the replacement of the hydroxyl group with fluorine and induced dehydration to form the aromatic chrysene core. acs.org

Optimization of Reaction Conditions for Yield and Purity of this compound

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions. Key parameters include temperature, solvent, catalyst choice and loading, and reaction time. While comprehensive optimization studies specifically for the synthesis of this compound are not extensively documented in the literature, principles can be drawn from related syntheses.

In the reported synthesis of this compound using DAST, the product was isolated in a 20% yield, suggesting that the reaction conditions may not be fully optimized. acs.org Optimizing such a reaction would typically involve screening different fluorinating agents, varying the reaction temperature, and testing a range of solvents to potentially improve the yield and minimize side products.

For the more general cyclization strategies, optimization is crucial for controlling regioselectivity and maximizing yield.

Cyclization Strategy Typical Reaction Components Parameters for Optimization Reported Yields (Related Chrysenes)
Photochemical Cyclization Stilbenoid precursor, Iodine (I₂), Solvent (e.g., cyclohexane)Irradiation time, concentration of precursor, amount of iodine70-88% mdpi.com
Suzuki Coupling & Cyclization Aryl boronic acid, Aryl halide, Palladium catalyst, Base, Acid for cyclizationCatalyst type (e.g., Pd(PPh₃)₄), base, solvent, temperature55-98% (coupling), ~90% (cyclization) rsc.org
Platinum-Catalyzed Cyclization Alkynylbiphenyl precursor, PtCl₂ catalyst, Solvent (e.g., toluene)Catalyst loading, temperature, reaction time80-81% mpg.de

This table presents a summary of typical conditions and reported yields for the synthesis of various chrysene derivatives, illustrating the parameters that would be considered in an optimization process.

Separation and Purification Techniques for Synthetic this compound

The isolation of pure this compound from a crude reaction mixture is essential for its use as a reference standard or for further chemical studies. Given the nature of PAH synthesis, which can produce isomeric byproducts and unreacted starting materials, robust purification methods are required.

The primary method reported for the purification of this compound is column chromatography . acs.org This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent) is passed through the column. mdpi.com For PAHs, silica gel is a common choice, and the separation can be fine-tuned by adjusting the solvent system. mdpi.com

In cases where isomeric byproducts are formed, such as the formation of 6-methylbenz[a]anthracene (B135010) during certain chrysene syntheses, separation can be challenging due to similar chromatographic behavior. rsc.org In such instances, chemical methods may be employed to separate the desired product. rsc.org

Other common and advanced techniques used for the purification of PAHs include:

Technique Principle Application Notes for PAHs
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Effective for removing minor impurities if a suitable solvent is found. Often used as a final polishing step. cdc.gov
Solid-Phase Extraction (SPE) Partitioning of compounds between a solid sorbent and a liquid phase.Used for sample cleanup and fractionation. Sorbents can be normal-phase (silica, Florisil) or reversed-phase (C18). mdpi.comchemie-brunschwig.ch
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.Can be used for both analytical and preparative scale separation of complex PAH mixtures and isomers. science.gov

This table summarizes key techniques applicable to the purification of this compound and other polycyclic aromatic hydrocarbons.

Post-Synthetic Derivatization Chemistry of this compound

Once synthesized, this compound can serve as a starting material for the preparation of other novel compounds. The reactivity of the molecule is dictated by its three key features: the unsubstituted aromatic positions, the benzylic methyl group, and the fluorine substituent.

Functionalization of Unsubstituted Aromatic Positions in this compound

The chrysene core is an electron-rich aromatic system that can undergo electrophilic aromatic substitution reactions. chemicalbook.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation are common for aromatic hydrocarbons. chemicalbook.com The regioselectivity of these substitutions on this compound would be directed by the existing substituents.

The methyl group (-CH₃) at position 5 is an activating, ortho, para-directing group.

The fluorine atom (-F) at position 6 is a deactivating, ortho, para-directing group.

Chemical Transformations at the Methyl Group of this compound

The methyl group at position 5 is a potential site for chemical transformation, primarily through oxidation. The benzylic protons of the methyl group are more reactive than aromatic protons towards radical reactions.

Oxidation of the methyl group could potentially yield the corresponding alcohol (5-hydroxymethyl-6-fluorochrysene), aldehyde (6-fluoro-5-formylchrysene), or carboxylic acid (6-fluorochrysene-5-carboxylic acid). However, direct oxidation of methyl groups on large PAH systems can be challenging. For example, attempts to oxidize 3-methylchrysene (B135459) using potassium permanganate (B83412) (KMnO₄) resulted in only modest yields of the carboxylic acid, with significant degradation of the entire ring system also occurring. mdpi.com

Biological systems provide a clue to this reactivity, as the metabolism of 5-methylchrysene in human liver microsomes can produce 5-(hydroxymethyl)chrysene, indicating that this position is susceptible to oxidation under the right catalytic conditions. nih.gov

Reactivity of the Fluorine Substituent in this compound

The carbon-fluorine bond in aromatic systems is exceptionally strong, making the fluorine substituent generally unreactive under many conditions. beilstein-journals.org This stability is a primary reason for incorporating fluorine into molecules, as it can block metabolic oxidation at that position. annualreviews.org Studies on the carcinogenicity of fluorinated PAHs have used fluorine as a blocking group to probe which positions are involved in metabolic activation. annualreviews.orgaacrjournals.org

While direct replacement of the fluorine atom is difficult, it could potentially be achieved through nucleophilic aromatic substitution (SₙAr). However, SₙAr reactions on aryl fluorides typically require either very harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom to activate the ring towards nucleophilic attack. In the this compound system, the activating groups are not ideally positioned to facilitate this type of reaction, suggesting that the fluorine substituent would be relatively inert.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 5 Methylchrysene

Quantum Chemical Methodologies Applied to Polycyclic Aromatic Hydrocarbons

The study of polycyclic aromatic hydrocarbons (PAHs) and their derivatives heavily relies on a variety of quantum chemical methodologies to predict their molecular properties and reactivity. nih.gov These computational approaches are essential for understanding the complex reaction networks involved in PAH formation and for correlating their structural features with observed characteristics. acs.org

Commonly employed methods include:

Density Functional Theory (DFT): DFT has become a widely used method for studying PAHs due to its balance of computational cost and accuracy. acs.orgnist.gov Functionals like B3LYP are often selected for their good performance in calculating electronic properties of aromatic systems. acs.org

Ab initio Methods: High-level ab initio calculations, such as the Gaussian-3 (G3) model and its variants (e.g., G4(MP2)), are used to obtain highly accurate thermochemical data, like enthalpies of formation, for PAHs. nist.govtandfonline.com While computationally intensive, these methods serve as benchmarks for less demanding approaches.

Semi-empirical Methods: All-valence electron methods have been utilized to calculate molecular properties and predict the major metabolites of PAHs, avoiding some difficulties inherent in simpler pi-electron methods. nih.gov

Composite Chemistry Models: These models combine results from different levels of theory to achieve high accuracy for properties like gas-phase enthalpies of formation. acs.orgrsc.org

Polarizable Continuum Models (PCM): To simulate the effects of a solvent environment on the electronic and optical properties of molecules, implicit solvation models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) are frequently applied. ajchem-a.comresearchgate.net

These computational tools are instrumental in developing structure-activity relationships (QSARs) and in machine learning models to predict the properties of large sets of related molecules, such as chlorinated or fluorinated PAHs. nih.govnih.gov

Electronic Structure Analysis of 6-Fluoro-5-methylchrysene

The electronic structure of this compound is defined by the arrangement of its electrons in molecular orbitals, which ultimately governs its chemical behavior. The introduction of a methyl (-CH₃) group and a fluorine (-F) atom to the chrysene (B1668918) backbone significantly modifies the electronic landscape compared to the parent hydrocarbon.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). libretexts.orgufla.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.comresearchgate.net

For this compound, the electronic properties of the substituents have opposing effects:

The methyl group is electron-donating, which tends to raise the energy of the HOMO and LUMO.

The fluorine atom is strongly electron-withdrawing due to its high electronegativity. This effect lowers the energy of the molecular orbitals. annualreviews.orgresearchgate.net

Table 1: Predicted Qualitative Effects of Substituents on the Frontier Molecular Orbitals of the Chrysene System

CompoundSubstituent EffectsPredicted HOMO EnergyPredicted LUMO EnergyPredicted HOMO-LUMO Gap (ΔE)Predicted Reactivity
Chrysene (Reference)----
5-Methylchrysene (B135471) Electron-donating (-CH₃)IncreaseIncreaseSlightly DecreaseIncreased
This compound Electron-donating (-CH₃) & Electron-withdrawing (-F)Net effect is complexNet effect is complexLikely Increased vs. 5-MethylchryseneDecreased vs. 5-Methylchrysene

In this compound, the ESP would be characterized by:

A region of high negative potential localized around the highly electronegative fluorine atom, indicating a site favorable for interaction with electrophiles or positive centers. researchgate.net

The π-systems of the aromatic rings, which create broad areas of negative potential above and below the molecular plane.

The methyl group and the hydrogen atoms of the aromatic rings would constitute regions of slight positive potential.

These features are crucial for understanding intermolecular interactions and how the molecule is recognized by other chemical species.

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. While chrysene itself is an aromatic system, the introduction of substituents can locally alter the aromatic character of the individual rings. The fluorine atom, through its electron-withdrawing inductive effect, and the methyl group, through hyperconjugation, can perturb the delocalized π-electron system. Computational methods can quantify these changes through various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring to gauge the extent of ring current and thus aromaticity. It is expected that the rings directly bearing the fluoro and methyl substituents would show slight modifications in their local aromaticity compared to the unsubstituted rings in the molecule.

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when a molecule accepts an electron. These properties are fundamental measures of a molecule's ability to undergo oxidation or reduction, respectively. For PAHs, a lower IP can be associated with a higher propensity for activation through one-electron oxidation. iarc.fr

Computational methods, such as DFT using the B3LYP functional with a 6-311g(d,p) basis set, have been shown to be effective for calculating the vertical ionization potentials and electron affinities of PAHs. acs.org

The electron-donating methyl group in 5-methylchrysene would be expected to lower its ionization potential compared to chrysene.

The electron-withdrawing fluorine atom in this compound would be expected to increase the ionization potential and electron affinity relative to 5-methylchrysene, making it more difficult to oxidize but easier to reduce.

Table 2: Predicted Trends in Ionization Potential (IP) and Electron Affinity (EA)

CompoundKey SubstituentPredicted Ionization PotentialPredicted Electron Affinity
Chrysene NoneReference ValueReference Value
5-Methylchrysene Electron-donatingLower than ChryseneLower than Chrysene
This compound Electron-withdrawingHigher than 5-MethylchryseneHigher than 5-Methylchrysene

Molecular Geometry and Conformational Landscape of this compound

The chrysene framework is a four-ring aromatic system. While the parent chrysene molecule is largely planar, the introduction of substituents, particularly in sterically hindered regions, can cause significant distortions. X-ray diffraction studies of 5-methylchrysene have shown that the methyl group induces a notable distortion from the planarity of the polycyclic ring system. oup.com

In this compound, the substitution pattern introduces additional steric and electronic factors:

The 5-methyl group forces the molecule to deviate from planarity.

The 6-fluoro group is located in the "bay region," a sterically crowded area. The interaction between the peri-positioned methyl group and the fluorine atom likely leads to further out-of-plane twisting of the aromatic rings.

Computational studies on similar fluorinated PAHs have investigated through-space interactions between fluorine and sterically opposed C-H bonds, which can influence molecular conformation and spectroscopic properties. researchgate.net The conformational landscape of this compound is therefore expected to be non-planar, a feature that has significant implications for its interactions with biological macromolecules.

Theoretical Determination of Ground State Geometries

For polycyclic aromatic hydrocarbons (PAHs) like chrysene and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or larger, have been shown to provide geometries in good agreement with experimental X-ray crystallography data where available. These calculations would typically involve starting with an initial guess for the structure of this compound and then performing an energy minimization to find the most stable, or ground state, conformation.

The resulting data would be presented in a table detailing the optimized geometric parameters. For instance, the bond lengths within the aromatic rings are expected to be in the range of 1.36 to 1.45 Å, characteristic of aromatic C-C bonds. The C-F bond length would be anticipated to be around 1.35 Å, and the C-C bond of the methyl group to the chrysene ring would be approximately 1.51 Å. The bond angles within the fused rings would be close to 120°, with some distortions due to ring fusion and substituent effects.

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values from computational studies of similar fluorinated and methylated PAHs. Specific computational studies on this compound are required for precise values.

ParameterPredicted Value
C-F Bond Length~ 1.35 Å
C-CH₃ Bond Length~ 1.51 Å
Average Aromatic C-C Bond Length~ 1.40 Å
C-H Bond Length (Aromatic)~ 1.08 Å
C-H Bond Length (Methyl)~ 1.09 Å
C-C-F Bond Angle~ 119°
C-C-C (Bay Region) Bond Angle~ 122°

Influence of Fluoro and Methyl Substituents on Molecular Planarity and Strain

The introduction of fluoro and methyl groups onto the chrysene backbone significantly influences its molecular geometry, particularly its planarity. In unsubstituted chrysene, the carbon skeleton is not perfectly planar due to steric hindrance between the hydrogen atoms in the "bay region" (the sterically crowded region between the C4-C5 and C1-C12 bonds).

The methyl group at the 5-position, being in the bay region, introduces considerable steric strain. This forces the chrysene ring system to distort from planarity to a greater extent than the parent molecule. X-ray studies on 5-methylchrysene have confirmed this distortion. oup.com The fluorine atom at the 6-position, adjacent to the methyl group, further exacerbates this steric crowding. The van der Waals radii of the methyl group and the fluorine atom are larger than that of hydrogen, leading to increased repulsive interactions.

Computational studies would quantify this distortion by calculating the dihedral angles between the planes of the different aromatic rings. For this compound, it is anticipated that the molecule would adopt a twisted conformation to relieve the steric strain in the bay region. This out-of-plane distortion is a critical factor in its chemical and biological properties, including its carcinogenic potential. The fluorine atom, being highly electronegative, also introduces electronic effects that can subtly alter bond lengths and angles throughout the molecule.

Rotational Barriers and Conformational Isomerism of this compound

Conformational isomerism in this compound primarily arises from the rotation of the methyl group. While rotation around the C-C single bond of the methyl group is generally considered to be "free" at room temperature, there is an associated energy barrier. Computational methods can be used to calculate the potential energy surface for this rotation.

By systematically rotating the methyl group and calculating the energy at each step, a rotational energy profile can be generated. The maxima on this profile correspond to eclipsed conformations, where the hydrogen atoms of the methyl group are sterically hindered by the adjacent aromatic ring and the fluorine atom. The minima correspond to staggered conformations. The energy difference between the highest and lowest points on this profile represents the rotational barrier.

For a methyl group adjacent to a bulky substituent like fluorine on an aromatic ring, the rotational barrier is expected to be on the order of a few kcal/mol. While this barrier is low enough for rapid interconversion at room temperature, it can influence the molecule's average conformation and its interactions with other molecules, such as enzymes.

Table 2: Predicted Rotational Barrier for the Methyl Group in this compound (Illustrative) Note: This is an illustrative value. Detailed computational analysis is needed for an accurate determination.

ConformationRelative Energy (kcal/mol)
Staggered (Minimum)0.0
Eclipsed (Transition State)~ 2-4
Rotational Barrier ~ 2-4 kcal/mol

Reaction Pathway Elucidation Using Computational Models

Transition State Characterization for Electrophilic and Nucleophilic Reactions of this compound

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the characterization of transient structures like transition states. For this compound, understanding its reactivity towards electrophiles and nucleophiles is key to predicting its metabolic fate and potential toxicity.

Electrophilic Reactions: The electron-rich aromatic system of this compound is susceptible to electrophilic attack. The fluorine atom is a deactivating group (due to its inductive effect) but an ortho-, para-director (due to resonance). The methyl group is an activating, ortho-, para-directing group. Computational models can predict the most likely sites of electrophilic attack by calculating the energies of the intermediate sigma complexes (Wheland intermediates) for attack at each possible position. The transition state leading to the most stable intermediate will have the lowest activation energy, indicating the preferred reaction pathway.

Nucleophilic Reactions: Nucleophilic aromatic substitution is less common for such electron-rich systems but can occur under specific conditions or on activated derivatives (e.g., after oxidation). Computational models can elucidate these pathways by locating the transition states for the addition of a nucleophile and the subsequent departure of a leaving group.

For each proposed reaction, a transition state search algorithm (like the Berny algorithm) is used to locate the saddle point on the potential energy surface. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profiles of Oxidation and Reduction Pathways

The oxidation and reduction potentials of this compound are critical parameters that influence its environmental persistence and metabolic activation. Computational methods can be used to predict these properties and to map out the energy profiles of the corresponding reaction pathways.

Oxidation: The metabolic activation of many PAHs proceeds through oxidation, often catalyzed by cytochrome P450 enzymes, to form epoxides, phenols, and dihydrodiols. nih.gov The initial step is often a one-electron oxidation to form a radical cation. The energy required for this, the ionization potential, can be calculated computationally. The subsequent reaction pathways, such as epoxidation in the bay region, can be modeled, and the energies of all intermediates and transition states can be calculated to construct a complete energy profile. The presence of the fluorine atom is known to affect the oxidation potential of aromatic systems. researchgate.net

Reduction: The reduction of this compound would involve the addition of electrons to its lowest unoccupied molecular orbital (LUMO). The electron affinity of the molecule, which can be calculated, provides an indication of its propensity to be reduced. The energy profile for the addition of one or more electrons, followed by protonation, can be computationally mapped.

Theoretical Studies on Radical Intermediates and Reaction Mechanisms

Radical intermediates can play a significant role in the chemistry of PAHs. For instance, the radical cation formed upon one-electron oxidation is a key intermediate in some proposed mechanisms of carcinogenesis. researchgate.net Computational studies can provide detailed information about the structure and stability of these radical species.

By calculating the spin density distribution in the radical cation of this compound, the positions most likely to be involved in subsequent reactions can be identified. The hyperfine coupling constants calculated from the spin densities can also be compared with experimental electron paramagnetic resonance (EPR) data, if available, to validate the theoretical model.

Furthermore, the reaction mechanisms involving these radicals, such as their reaction with water or other biological nucleophiles, can be investigated. By calculating the potential energy surfaces for these reactions, the feasibility of different mechanistic proposals can be assessed. For example, the energy barriers for the formation of different covalent adducts with DNA bases could be compared to predict which adducts are most likely to form, providing a molecular-level understanding of the compound's genotoxicity.

Predictive Spectroscopic Modeling for this compound

Predictive spectroscopic modeling is a key application of computational chemistry, enabling the theoretical calculation of various spectra, including infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR). These calculated spectra are invaluable for identifying unknown compounds, interpreting experimental data, and understanding the underlying molecular vibrations, electronic transitions, and chemical environments. For this compound, such modeling would elucidate the influence of the fluoro and methyl substituents on the chrysene backbone.

Methodologies such as Density Functional Theory (DFT) for vibrational and NMR spectra, and Time-Dependent DFT (TD-DFT) for electronic spectra, are standard tools for these predictions. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.

Theoretical calculations of the vibrational spectra (IR and Raman) of this compound would reveal a complex pattern of vibrational modes characteristic of its fused aromatic ring system and substituents. The calculations would predict the frequencies (in cm⁻¹) and intensities of IR absorption and Raman scattering for each vibrational mode.

Key expected features in the calculated spectra would include:

C-H stretching vibrations of the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region.

C-H stretching vibrations of the methyl group, expected around 2950-2850 cm⁻¹.

Aromatic C=C stretching vibrations , which give rise to a series of bands in the 1650-1400 cm⁻¹ region. The substitution pattern would influence the exact positions and intensities of these bands.

C-F stretching vibration , which is expected to produce a strong absorption band in the IR spectrum, typically in the 1250-1000 cm⁻¹ range. The precise frequency would be sensitive to the electronic environment of the C-F bond.

In-plane and out-of-plane C-H bending vibrations , which would generate a rich fingerprint region below 1300 cm⁻¹.

A data table of calculated vibrational frequencies would be instrumental for comparison with experimental data.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This table is a representation of the type of data that would be generated from a computational study and is not based on actual calculated values for this specific molecule, as they are not publicly available.)

Mode NumberCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Assignment
1308515.2120.5Aromatic C-H Stretch
2296025.885.3Methyl C-H Asymmetric Stretch
3161045.1250.1Aromatic C=C Stretch
4148530.5180.7Aromatic C=C Stretch
51150150.335.2C-F Stretch
682580.615.9C-H Out-of-plane Bend

Time-dependent density functional theory (TD-DFT) calculations are commonly employed to predict the electronic absorption spectra of molecules like this compound. These calculations yield information about the energies of electronic transitions, the corresponding absorption wavelengths (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of chrysene is characterized by several bands corresponding to π → π* transitions. The introduction of fluoro and methyl groups is expected to cause shifts in the positions and intensities of these bands. The fluorine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, along with the electron-donating methyl group, would modulate the HOMO-LUMO energy gap and the energies of other molecular orbitals. Studies on other fluorinated PAHs suggest that fluorination can lead to a lowering of both HOMO and LUMO energy levels. polito.it

The predicted spectrum would likely show the characteristic complex absorption pattern of PAHs, with a high-energy band (β-band), a medium-energy band (p-band), and a lower-energy band (α-band).

Table 2: Hypothetical Predicted Electronic Transitions for this compound (Note: This table is a representation of the type of data that would be generated from a TD-DFT calculation and is not based on actual calculated values for this specific molecule.)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁3850.08HOMO → LUMO
S₀ → S₂3500.25HOMO-1 → LUMO
S₀ → S₃3200.15HOMO → LUMO+1
S₀ → S₄2801.20HOMO-2 → LUMO, HOMO → LUMO+2

Theoretical calculations of NMR chemical shifts provide a powerful tool for structure elucidation and for understanding the electronic environment of individual nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting ¹H and ¹³C NMR chemical shifts.

For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The predicted shifts would be influenced by:

Anisotropic effects from the fused aromatic rings, which would cause significant deshielding of the aromatic protons.

Inductive and resonance effects of the fluorine substituent. The fluorine atom would strongly influence the chemical shifts of nearby carbon and proton nuclei. Through-space coupling between the fluorine atom and nearby protons may also be observable.

The electronic effect of the methyl group.

Steric interactions , particularly between the methyl group at position 5 and the fluorine atom at position 6, which could lead to conformational preferences that influence chemical shifts.

Studies on related compounds, such as 5- and 6-fluorochrysenes, have shown that the fluorine atom can cause downfield shifts for adjacent protons.

Table 3: Hypothetical Theoretical NMR Chemical Shifts for this compound (Note: This table is a representation of the type of data that would be generated from a GIAO NMR calculation and is not based on actual calculated values for this specific molecule.)

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C1-127.5
H17.95-
C4-128.2
H48.10-
C5-130.8 (d, J_CF = 3 Hz)
C6-158.5 (d, J_CF = 245 Hz)
C6a-125.1 (d, J_CF = 22 Hz)
C12-123.0
H127.85-
CH₃2.6515.2

Chemical Reactivity and Transformation Mechanisms of 6 Fluoro 5 Methylchrysene

Electrophilic Aromatic Substitution Reactions of 6-Fluoro-5-methylchrysene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The regioselectivity and rate of these reactions on this compound are influenced by the combined directing effects of the fluorine and methyl substituents, as well as the inherent reactivity of the chrysene (B1668918) backbone.

In the context of this compound, the positions ortho and para to the methyl group (positions 4 and 12) and the positions ortho and para to the fluorine atom (positions 5 and 7, and 11) would be electronically enriched. However, steric hindrance from the methyl group at position 5 would likely disfavor substitution at adjacent positions. Computational studies on other polycyclic aromatic hydrocarbons (PAHs) have shown that the prediction of reactive sites can be complex, with condensed Fukui functions providing a useful theoretical tool to determine the most probable sites of electrophilic attack. researchgate.net For nitration reactions of substituted benzenes, the formation of the sigma-complex is a critical step in determining the regioselectivity, and solvent effects can also play a crucial role. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReagentPredicted Major Products (based on directing group effects)Predicted Minor Products
HNO₃/H₂SO₄ (Nitration)Nitro-derivatives at positions 7, 11, and 12Nitro-derivatives at other available positions
SO₃/H₂SO₄ (Sulfonation)Sulfo-derivatives at positions 7, 11, and 12Sulfo-derivatives at other available positions

Note: This table is predictive and not based on experimental data.

Similar to nitration and sulfonation, the halogenation of this compound is anticipated to follow the directing effects of the existing substituents. Halogens, being deactivating ortho, para-directors, will influence the position of further halogenation. The interplay between the methyl and fluoro groups will ultimately determine the product distribution. The synthesis of various methylchrysenes has been achieved through photochemical cyclization, indicating a viable route to substituted chrysenes. researchgate.netnih.gov

Given the directing effects, halogenation is likely to occur at the positions activated by the methyl group and not significantly deactivated by the fluorine atom. Therefore, positions 7, 11, and 12 are the most probable sites for electrophilic halogenation.

Table 2: Predicted Product Distribution for Monohalogenation of this compound

Halogenating AgentPredicted Major Product(s)Predicted Minor Product(s)
Br₂/FeBr₃7-Bromo-6-fluoro-5-methylchrysene, 11-Bromo-6-fluoro-5-methylchrysene, 12-Bromo-6-fluoro-5-methylchryseneOther monobrominated isomers
Cl₂/AlCl₃7-Chloro-6-fluoro-5-methylchrysene, 11-Chloro-6-fluoro-5-methylchrysene, 12-Chloro-6-fluoro-5-methylchryseneOther monochlorinated isomers

Note: This table is predictive and not based on experimental data.

Oxidative Transformations of this compound

Oxidative processes are significant in the environmental fate and metabolic activation of PAHs. For this compound, these transformations can be initiated by light, enzymes, or chemical oxidants.

The photo-oxidation of PAHs is a known environmental degradation pathway that can lead to the formation of oxygenated derivatives. tandfonline.comresearchgate.net Upon absorption of UV radiation in the presence of oxygen, PAHs can undergo photo-oxidation to form various products, including quinones, phenols, and acids. nih.govnih.gov The presence of a fluorine atom may influence the rate and mechanism of photo-oxidation. The synthesis of fluorinated PAHs has been achieved through oxidative photocyclization, highlighting the susceptibility of these compounds to photochemical reactions. nih.gov

While specific degradation products of this compound photo-oxidation have not been documented, it is plausible that the reaction would proceed through the formation of endoperoxides, followed by rearrangement to yield various oxygenated products. The chrysene ring system is susceptible to photo-oxidation, and the resulting products may exhibit altered toxicity.

The metabolic activation of 5-methylchrysene (B135471), the parent compound of this compound, is known to proceed through enzymatic oxidation by cytochrome P450 enzymes to form dihydrodiol epoxides, which are ultimate carcinogens. nih.govnih.gov The introduction of a fluorine atom can significantly alter the metabolic pathway and the biological activity of PAHs. nih.gov

Enzymatic systems, or mimics thereof, can be used to study the potential metabolites of this compound. Cytochrome P450 enzymes are known to catalyze a variety of reactions, including hydroxylation and epoxidation, on fluorinated compounds. nih.govnih.gov The metabolism of 6-nitro-5-methylchrysene (B12264), a related compound, has been shown to produce trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene, indicating that the bay-region is a target for metabolic activation. nih.gov It is therefore likely that enzymatic oxidation of this compound would also target the bay-region, potentially leading to the formation of fluorinated dihydrodiol epoxides. The enzymatic defluorination of some fluorinated compounds is also a possibility. researchgate.net

Table 3: Potential Metabolites of this compound from Enzymatic Oxidation

Enzyme SystemPotential Metabolite(s)
Cytochrome P450 mimicFluorinated dihydrodiols (e.g., trans-1,2-dihydroxy-6-fluoro-5-methylchrysene), Fluorinated phenols, Hydroxymethyl derivatives

Note: This table is predictive and not based on experimental data.

Ozonolysis is a powerful method for the degradation of unsaturated organic compounds, including PAHs. The reaction of ozone with PAHs in aqueous solution can lead to the formation of various oxidation products. researchgate.netrsc.orgresearchgate.net The rate of ozonolysis is influenced by factors such as pH and the presence of radical scavengers. researchgate.net The presence of soil media can also affect the removal of PAHs by ozone, with catalytic reactions on sand surfaces potentially enhancing degradation through the generation of hydroxyl radicals. nih.gov

Advanced Oxidation Processes (AOPs) utilize highly reactive species, such as hydroxyl radicals, to degrade persistent organic pollutants. mdpi.commdpi.com AOPs like UV/H₂O₂ have been shown to be effective in the degradation of PAHs. nih.govnih.gov Fenton's oxidation is another AOP that can be used for the degradation of PAHs in aqueous solutions. researchgate.net While specific studies on the application of ozonolysis and AOPs to this compound are lacking, it is expected that these methods would lead to the degradation of the chrysene ring system, ultimately resulting in smaller, more oxidized fragments. The strong carbon-fluorine bond may present some resistance to complete mineralization. mdpi.com

Reductive Chemistry of this compound

The reductive chemistry of this compound is anticipated to involve both the hydrogenation of the aromatic system and the potential cleavage of the carbon-fluorine bond.

While specific studies on the catalytic hydrogenation of this compound are not extensively documented, the reactivity of related polycyclic aromatic hydrocarbons (PAHs) and fluorinated aromatic compounds provides a framework for predicting its behavior. Catalytic hydrogenation of PAHs over precious metal catalysts such as palladium, platinum, and ruthenium is a well-established process. For instance, ruthenium nanoparticles have been shown to be efficient for the hydrogenation of various PAHs. rsc.org The hydrogenation of PAHs can be selective, with the reaction conditions influencing the extent of saturation. rsc.org

In the case of this compound, catalytic hydrogenation would likely proceed on the chrysene ring system. The presence of the fluorine atom may influence the regioselectivity of the hydrogenation. Furthermore, under certain catalytic conditions, hydrodefluorination (the replacement of a fluorine atom with a hydrogen atom) can occur. Rhodium-based catalysts, for example, have demonstrated the ability to fully defluorinate and hydrogenate polyfluorinated benzenes under mild conditions. The rate of dehalogenation can be influenced by the number and position of the halogen substituents.

Catalyst TypeExpected ProductsPotential Reaction Conditions
Palladium on Carbon (Pd/C)Partially or fully hydrogenated chrysene ringModerate temperature and pressure
Rhodium on Alumina (Rh/Al2O3)Hydrogenated chrysene ring and/or hydrodefluorination product (5-methylchrysene)Ambient temperature, 1 atm H2
Ruthenium NanoparticlesPartially hydrogenated chrysene ring with potential for high selectivityMild reaction conditions

This table presents predicted outcomes based on the reactivity of similar compounds.

The electrochemical reduction of this compound is expected to involve the transfer of electrons to the π-system of the chrysene core, potentially leading to the formation of radical anions and dianions. The presence of the electron-withdrawing fluorine atom can influence the reduction potential. Studies on fluorinated azaacenes have shown that perfluoroalkylation is an effective strategy for lowering the valence orbital energies, which would facilitate reduction.

The reduction pathway could also involve the cleavage of the C-F bond. Electrochemical reduction of fluorinated organic compounds can lead to defluorination, a process that is often initiated by the formation of a radical anion. The stability of this intermediate and the C-F bond strength will determine the likelihood of this pathway. For some perfluoroalkylated phenazine derivatives, electrochemical reduction has been shown to cause reductive defluorination. usd.edu

Potential Electrochemical Reduction Pathways:

Reversible electron transfer: Formation of a stable radical anion and dianion of the chrysene ring system.

Reductive defluorination: Electron transfer followed by the cleavage of the C-F bond to form a 5-methylchrysene radical, which can then be further reduced or abstract a hydrogen atom.

Characterization of the intermediates in such reactions would typically involve techniques like cyclic voltammetry to determine reduction potentials and spectroscopic methods (e.g., electron paramagnetic resonance spectroscopy for radical intermediates) in combination with theoretical calculations.

Radical-Mediated Reactions Involving this compound

The presence of the methyl group and the aromatic system makes this compound a potential participant in radical-mediated reactions.

Carbon-centered radicals can be generated from this compound through several pathways. Homolytic cleavage of a C-H bond in the methyl group would generate a benzylic-type radical, which would be stabilized by resonance with the chrysene aromatic system. Alternatively, the cleavage of the C-F bond, though energetically more demanding, could generate an aryl radical. The generation of carbon-centered radicals can also be initiated by atom-transfer reactions. libretexts.org

Once formed, these radicals can participate in various reactions, including:

Addition to unsaturated systems: The aryl or benzylic radical could add to alkenes or alkynes.

Hydrogen atom abstraction: The radical could abstract a hydrogen atom from a suitable donor.

Cyclization: Intramolecular cyclization could occur if a suitable radical acceptor is present in the molecule.

The reactivity of aryl radicals, in particular, is of interest in the context of forming more complex polycyclic aromatic structures.

Radical TypeMethod of Generation (Hypothetical)Expected Reactivity
5-(Chrysen-6-yl)methyl radicalHydrogen abstraction from the methyl groupAddition to π-systems, hydrogen abstraction
6-Fluoro-5-methylchrysen-x-yl radicalC-H bond cleavage from the aromatic ringAddition to π-systems, hydrogen abstraction
5-Methylchrysen-6-yl radicalReductive or photolytic C-F bond cleavageHigh reactivity, potential for cyclization and addition reactions

This table presents hypothetical radical species and their expected reactivity based on general principles of radical chemistry.

In environmental contexts, polycyclic aromatic hydrocarbons can react with photochemically generated radicals, such as the hydroxyl radical (•OH). The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring to form a hydroxy-adduct radical. This intermediate can then undergo further reactions, including the addition of molecular oxygen, leading to the formation of oxygenated and potentially ring-opened products.

For this compound, the hydroxyl radical could add to various positions on the chrysene ring. The presence of the methyl and fluoro substituents would influence the regioselectivity of this addition. The methyl group is an activating group and would likely direct the addition to the ortho and para positions, while the fluorine atom is a deactivating group. Additionally, hydrogen abstraction from the methyl group by the hydroxyl radical is another possible reaction pathway, leading to the formation of a benzylic radical.

Thermal Decomposition and Pyrolysis Characteristics of this compound

The thermal decomposition of PAHs generally involves the cleavage of C-H and C-C bonds at high temperatures, leading to the formation of smaller fragments and, in some cases, polymerization to form larger carbonaceous structures. The presence of a methyl group can influence the decomposition pathway, as the benzylic C-H bonds are weaker than the aromatic C-H bonds.

The fluorine substituent is expected to increase the thermal stability of the molecule due to the high strength of the C-F bond. The thermal degradation of fluorinated polymers often requires high temperatures. For instance, the thermal degradation of some fluorinated compounds can be initiated by the cleavage of a C-S bond, leading to the formation of radicals. In the absence of such a weaker bond in this compound, the initial decomposition step would likely involve the cleavage of a C-H bond of the methyl group or a C-C bond within the chrysene framework. At very high temperatures, C-F bond scission may also occur.

Hypothesized Thermal Decomposition Products:

Environmental Occurrence, Distribution, and Fate of 6 Fluoro 5 Methylchrysene

Sources and Release Pathways of Fluorinated PAHs into the Environment

Specific sources and release pathways for 6-Fluoro-5-methylchrysene have not been identified in the existing literature. However, the origins of fluorinated polycyclic aromatic hydrocarbons (F-PAHs) can be inferred from the sources of their non-fluorinated parent compounds and the industrial uses of fluorine chemistry.

PAHs are primarily formed through the incomplete combustion of organic materials. cdc.gov Anthropogenic sources far exceed natural sources and include:

Industrial Processes: Activities such as coal coking, asphalt production, and aluminum smelting are significant emitters of PAHs. nih.gov

Vehicular Emissions: Exhaust from gasoline and diesel engines is a major contributor to atmospheric PAHs, particularly in urban areas. cdc.gov

Domestic Activities: Residential heating with wood or coal, as well as tobacco smoke, release PAHs into the indoor and outdoor environment. cdc.gov

Waste Incineration: The burning of municipal and industrial waste can be a source of various organic pollutants, including PAHs. nih.gov

The introduction of fluorine into a PAH molecule like chrysene (B1668918) could occur through several hypothetical pathways:

Industrial Synthesis Byproducts: The manufacturing of fluorinated organic compounds, such as pharmaceuticals, agrochemicals, or polymers, could potentially lead to the formation and release of F-PAHs as unintended byproducts.

High-Temperature Processes with Fluorine Sources: The co-occurrence of high-temperature combustion processes and the presence of fluorine-containing materials (e.g., incineration of fluoropolymers) could theoretically lead to the formation of F-PAHs.

Metabolic or Environmental Transformation: While less documented, it is conceivable that precursor compounds could be transformed into F-PAHs through biological or abiotic processes in the environment.

It is important to reiterate that these are potential pathways, and no specific studies have confirmed the sources or release mechanisms of this compound into the environment.

Environmental Sampling and Detection of this compound

Validated methods for the specific sampling and detection of this compound in environmental matrices are not described in the reviewed literature. However, the analytical techniques used for other PAHs and fluorinated compounds provide a framework for how such an analysis might be approached.

The collection of environmental samples for trace organic analysis requires meticulous procedures to avoid contamination.

Air: Air sampling for semi-volatile organic compounds like PAHs typically involves high-volume air samplers that draw a large volume of air through a filter (to capture particulate-bound compounds) and a solid adsorbent like polyurethane foam (PUF) or XAD resin (to capture gas-phase compounds).

Water: Water samples are usually collected in amber glass bottles to prevent photodegradation. For trace analysis, large volumes may be collected and passed through a solid-phase extraction (SPE) cartridge in the field or laboratory to concentrate the analytes.

Soil and Sediment: Surface soil or sediment samples are typically collected using stainless steel scoops or corers. The samples are then stored in glass jars and often frozen to prevent microbial degradation of the target compounds prior to analysis.

The quantification of this compound would likely involve sophisticated analytical instrumentation. After extraction from the sample matrix using techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction, and subsequent cleanup to remove interfering substances, the extract would be analyzed.

The most common and effective analytical techniques for PAHs are:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying a wide range of organic compounds. Its high sensitivity and specificity would be crucial for detecting and quantifying a specific F-PAH. cdc.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC is also widely used for PAH analysis, particularly for separating isomers. Fluorescence detection is highly sensitive for many PAHs.

No data on the concentration of this compound in any environmental matrix was found in the scientific literature. For illustrative purposes, a hypothetical data table is presented below.

Hypothetical Concentration Data for this compound

Environmental Matrix Hypothetical Concentration Range
Urban Air (ng/m³) Not Detected - 0.05
River Water (ng/L) Not Detected - 0.1
Industrial Soil (µg/kg) Not Detected - 1.5
River Sediment (µg/kg) Not Detected - 2.0

Note: These values are purely illustrative and are not based on actual measurements.

Transport and Distribution Mechanisms of this compound

The environmental transport and distribution of a chemical are governed by its physical and chemical properties. For this compound, these properties are not experimentally determined in the available literature. However, we can infer potential behavior based on the properties of similar compounds.

Partitioning coefficients are key parameters used in environmental fate models to predict how a chemical will distribute itself between different environmental compartments (e.g., water, soil, air, biota).

Octanol-Water Partition Coefficient (Kow): This coefficient indicates the lipophilicity of a compound. A high log Kow value suggests a tendency to associate with organic matter and bioaccumulate in fatty tissues. Chrysene has a high log Kow, and the addition of a fluorine atom is unlikely to drastically reduce this, suggesting this compound would also be lipophilic.

Organic Carbon-Water Partition Coefficient (Koc): This describes the tendency of a chemical to adsorb to organic carbon in soil and sediment. It is often estimated from Kow. A high Koc value indicates that the compound will be relatively immobile in soil and will tend to accumulate in sediments in aquatic systems. For fluorinated benzene (B151609) derivatives, it has been noted that fluorine substitution can have a greater influence on Koc than on Kow. elsevier.com

Air-Water Partition Coefficient (Kaw): Also expressed as the Henry's Law Constant, this ratio indicates the partitioning of a chemical between air and water. A higher Kaw suggests a greater tendency to volatilize from water into the atmosphere. The volatility of fluorinated compounds is often higher than their non-fluorinated counterparts. chemrxiv.org

Illustrative Partitioning Coefficients for Chrysene and a Hypothetical Fluorinated Chrysene

Compound Log Kow (Illustrative) Log Koc (Illustrative) Log Kaw (Illustrative)
Chrysene 5.61 - 5.91 5.46 - 5.76 -4.60
This compound ~5.5 ~5.8 ~ -4.0

Note: Values for this compound are hypothetical and for illustrative purposes only, based on general trends of fluorination.

Semi-volatile organic compounds (SVOCs) can undergo long-range atmospheric transport, allowing them to be found in remote regions far from their sources. nih.gov The atmospheric transport potential of a compound depends on its volatility and its persistence in the atmosphere.

PAHs with four or more rings, like chrysene, are predominantly associated with particulate matter in the atmosphere. pnas.org This association with particles influences their transport and deposition. Deposition occurs through two main processes:

Dry Deposition: The settling of particles out of the atmosphere.

Wet Deposition: The removal of particles and gases from the atmosphere by precipitation (rain, snow, fog).

The presence of a fluorine atom in this compound would likely increase its molecular weight and could affect its vapor pressure and partitioning between the gas and particle phases. However, without experimental data, its specific atmospheric transport potential and deposition rates remain unknown. The persistence of PAHs in the atmosphere can be enhanced if they are shielded from degradation by being embedded within organic aerosol coatings. pnas.org

Sedimentation and Resuspension Dynamics in Aquatic Systems

Specific studies on the sedimentation and resuspension of this compound in aquatic environments are not available. Generally, for hydrophobic compounds like PAHs, sedimentation is a significant process. They tend to adsorb to suspended particles in the water column, which then settle to the bottom, leading to their accumulation in sediments.

Resuspension events, caused by factors such as currents, storms, or bioturbation, can reintroduce these sediment-bound contaminants into the water column, making them available to aquatic organisms again. The extent of these processes for this compound would depend on its specific partitioning behavior (Koc and Kow values), which have not been reported.

Table 1: Hypothetical Factors Influencing Sedimentation and Resuspension of this compound

FactorInfluence on SedimentationInfluence on Resuspension
Particle Size Higher with smaller particles (larger surface area)Lower with larger, denser particles
Organic Carbon Content Higher in sediments with high organic contentLower in cohesive, high organic content sediments
Water Flow Velocity Higher in slow-moving waterHigher in fast-moving water
Bioturbation Can increase or decrease depending on organismGenerally increases resuspension

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. The presence of a fluorine atom on the chrysene ring is expected to significantly influence the environmental persistence of this compound compared to its parent compound. The carbon-fluorine bond is exceptionally strong and stable, often making fluorinated compounds more resistant to degradation.

Photodegradation Kinetics and Product Identification in Natural Waters and Atmospheres

There is no specific data on the photodegradation kinetics of this compound. PAHs are known to undergo photodegradation, where sunlight provides the energy to break down the molecule. The rate of this process is influenced by factors like light intensity, the presence of photosensitizers in the water, and the chemical structure of the compound. The fluorine substituent may alter the light absorption properties and the subsequent photochemical reactions of the molecule, but the specific effects are unknown.

Microbial Degradation and Biotransformation in Soil and Aquatic Environments

The microbial degradation of this compound has not been reported. While many microorganisms are known to degrade PAHs, the presence of the fluorine atom is a significant barrier. The high stability of the C-F bond makes it difficult for microbial enzymes to break.

No microorganisms capable of degrading this compound have been isolated or characterized. Research on the microbial degradation of other fluorinated organic compounds suggests that specialized microorganisms, if they exist, would likely employ unique enzymatic pathways to cleave the carbon-fluorine bond.

The metabolic pathways for the microbial degradation of this compound are unknown. For non-fluorinated PAHs, degradation is typically initiated by dioxygenase enzymes that introduce oxygen atoms into the aromatic rings, leading to ring cleavage and eventual mineralization. The presence of fluorine would likely block or alter these typical pathways.

Chemical Degradation Processes in Environmental Contexts

Information on the chemical degradation of this compound in the environment is not available. Abiotic degradation processes, such as oxidation by hydroxyl radicals in the atmosphere or hydrolysis in water, could potentially contribute to its breakdown. However, the stability of the aromatic chrysene structure and the C-F bond suggests that these processes may be slow.

Bioaccumulation Potential in Lower Trophic Levels (Excluding Human Exposure Assessment)

The uptake and accumulation of this compound in aquatic organisms are expected to be governed by its physicochemical properties, particularly its lipophilicity, and the biological characteristics of the organisms, such as their lipid content and metabolic capacity.

Algae: As primary producers, algae represent a key entry point for contaminants into the aquatic food web. The uptake of hydrophobic compounds like PAHs by algae is primarily a passive process driven by partitioning from the water into the lipid-rich components of the algal cells. Given the high lipophilicity of the chrysene backbone, it is anticipated that this compound would readily partition into algal biomass. The presence of the methyl group is likely to increase the lipophilicity of the molecule compared to the parent chrysene, potentially leading to a higher affinity for algal lipids.

Invertebrates: Aquatic invertebrates, including crustaceans and mollusks, can accumulate PAHs from both the surrounding water (bioconcentration) and their diet (biomagnification). For many invertebrates, the capacity to metabolize PAHs is limited, which can result in higher body burdens of these compounds compared to vertebrates. researchgate.net Consequently, invertebrates often exhibit higher bioconcentration factors for PAHs than fish. researchgate.net It is plausible that this compound would follow a similar pattern, accumulating to significant levels in invertebrates that inhabit contaminated environments. The fluorination of the molecule could potentially influence its resistance to metabolic degradation, which may further enhance its persistence and accumulation in these organisms.

Fish: Fish can take up this compound through their gills directly from the water and via the ingestion of contaminated food. While fish possess metabolic systems, such as the cytochrome P450 monooxygenases, that can transform and facilitate the excretion of PAHs, the rate and extent of this metabolism can vary significantly depending on the specific PAH structure and the fish species. researchgate.net The addition of a methyl group to the chrysene structure, as seen in 3-methylchrysene (B135459), has been shown to be subject to metabolic transformation in fish. researchgate.net However, the presence of a fluorine atom can sometimes hinder metabolic processes, potentially leading to a longer biological half-life and increased bioaccumulation of this compound compared to its non-fluorinated counterpart. The relative rates of uptake, metabolism, and elimination will ultimately determine the net accumulation in fish tissues.

Bioconcentration factors (BCF) and bioaccumulation factors (BAF) are key metrics used to quantify the potential of a chemical to accumulate in an organism from the water and from all environmental sources (water, diet, and sediment), respectively. A substance is generally considered bioaccumulative if its BCF or BAF value is greater than 2000 and very bioaccumulative if the value exceeds 5000. mdpi.com

While no experimentally determined BCF and BAF values exist for this compound, data for the parent compound, chrysene, can provide a baseline for estimation. It is important to note that the introduction of fluorine and methyl groups will alter the physicochemical properties of the molecule and, consequently, its bioaccumulation potential. The increased lipophilicity due to the methyl group would suggest a higher BCF and BAF, while the effect of the fluorine atom is more complex and could either increase or decrease bioaccumulation depending on its influence on metabolic stability and bioavailability.

Below are illustrative data tables based on reported values for chrysene, which can serve as a proxy for discussing the potential bioaccumulation of this compound.

Table 1: Illustrative Bioconcentration Factor (BCF) Data for Chrysene in Aquatic Organisms

Organism TypeSpeciesBCF (L/kg)Reference
CrustaceanNot specified6,088 rivm.nl
FishNot specified13 rivm.nl

This table presents data for the parent compound chrysene and is intended for illustrative purposes only. Actual BCF values for this compound may differ.

Table 2: Illustrative Bioaccumulation Factor (BAF) Data for Chrysene in Aquatic Organisms

Organism TypeSpeciesBAF (L/kg)Reference
MolluscsNot specified145,000 rivm.nl
CrustaceanNot specified30,800 rivm.nl
FishNot specified21,700 rivm.nl

This table presents data for the parent compound chrysene and is intended for illustrative purposes only. Actual BAF values for this compound may differ.

The significantly higher BAF values compared to BCF values for chrysene, particularly in fish, suggest that dietary uptake is a major route of exposure for this class of compounds. rivm.nl This trend is likely to hold true for this compound as well. The very high BAF values observed in molluscs and crustaceans highlight the potential for significant accumulation in invertebrates. rivm.nl Given that the presence of a methyl group generally increases the lipophilicity and a fluorine atom can increase metabolic resistance, it is conceivable that the BCF and BAF values for this compound could be comparable to or even exceed those of chrysene, indicating a potential for significant bioaccumulation in lower trophic level organisms. However, without specific experimental data, these remain well-founded hypotheses requiring empirical validation.

Biological Interactions and Mechanistic Studies of 6 Fluoro 5 Methylchrysene Excluding Clinical Human Data and Adverse Effects

In Vitro Metabolic Activation of 6-Fluoro-5-methylchrysene

The metabolic activation of this compound is a critical prerequisite for its biological activity. This process involves a series of enzymatic reactions that convert the chemically stable parent molecule into highly reactive electrophilic metabolites.

The initial and rate-limiting step in the metabolic activation of many PAHs is the oxidation of the aromatic ring system, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com For methylated chrysenes, specific isoforms such as CYP1A1 and CYP1B1 are known to play a pivotal role. nih.govnih.gov Studies on the related compound 5-methylchrysene (B135471) (5-MeC) have demonstrated that CYP1A1, CYP1A2, and CYP2C10 are active in ring oxidation. nih.govpsu.edu Specifically, CYP1A1 is considered a major catalyst in the metabolic activation of these compounds in the lung, while CYP1A2 and CYP2C10 are important in the liver. nih.govpsu.edu

In the case of this compound, the fluorine substituent influences the metabolic profile. Research on various fluorinated derivatives of 5-MeC has shown that fluorine substitution tends to inhibit oxidative metabolism at the position of attachment and at neighboring positions. oup.com For this compound specifically, in vitro metabolism studies using liver homogenates from Aroclor 1254-treated rats indicated that the formation of the 7,8-dihydrodiol was inhibited. oup.com This suggests that while enzymes like CYP1A1 and CYP1B1 are likely responsible for the initial epoxidation of the this compound molecule, the fluorine atom at the 6-position sterically and electronically hinders oxidation at the adjacent 7,8-bond, directing metabolism toward other sites on the molecule, such as the 1,2-bond in the bay region.

Table 1: Cytochrome P450 Enzymes Implicated in the Metabolism of Methylated Chrysenes.
EnzymeSubstrate(s)Primary RoleKey Finding
CYP1A15-methylchrysene, 6-methylchrysene (B138361)Ring oxidation, formation of proximate carcinogens (dihydrodiols)Plays a major role in the metabolic activation in human lung tissue. nih.govpsu.edu
CYP1B15-methylchryseneMetabolic activation to mutagenic metabolites.Effectively activates 5-methylchrysene in engineered cell lines. nih.gov
CYP1A25-methylchrysene, 6-methylchryseneRing oxidationImportant catalyst for metabolic activation in human liver. nih.govpsu.edu
CYP3A45-methylchryseneMethyl hydroxylationShows substantial catalytic activity for methyl hydroxylation of 5-MeC. nih.govpsu.edu

Following the initial CYP-mediated oxidation which forms an unstable arene oxide (epoxide), the metabolic pathway leading to the ultimate carcinogenic species involves additional enzymes. Microsomal epoxide hydrolase (mEH) plays a crucial role by catalyzing the hydration of the initial epoxide to form a trans-dihydrodiol. nih.gov

This dihydrodiol is the proximate carcinogen and serves as a substrate for a second round of oxidation by CYP enzymes. This sequence of reactions is central to the "diol-epoxide pathway," which is the primary mechanism of activation for many carcinogenic PAHs. nih.gov While specific studies on epoxide hydrolase activity on this compound are not detailed in the available literature, its involvement is inferred from the metabolic pathways of the parent compound, 5-methylchrysene, where the formation of trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene is a key step. scispace.comnih.gov

The biotransformation of this compound is expected to produce several reactive metabolites, with diol-epoxides being of primary importance. The metabolic activation of the parent compound, 5-methylchrysene, proceeds through two potential bay-region diol-epoxides: 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I) and 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene (DE-II). nih.govnih.gov DE-I, which has the methyl group and the epoxide ring in the same bay region, is considered the more critical metabolite in its carcinogenic activity. nih.govnih.gov

For this compound, the inhibition of metabolism at the 7,8-position by the fluorine atom suggests that the metabolic pathway would strongly favor the formation of the 1,2-dihydrodiol, which is the precursor to the bay-region 1,2-diol-3,4-epoxide. oup.com This diol-epoxide is the putative ultimate carcinogenic metabolite, an electrophilic species capable of reacting with nucleophilic sites on cellular macromolecules. Studies on the weakly carcinogenic 6-methylchrysene also show that its major metabolite in mouse skin is the trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene, the precursor to a bay-region diol epoxide. nih.gov

Table 2: Key Metabolites Identified in the In Vitro Metabolism of 5-Methylchrysene and Related Compounds.
Parent CompoundMetaboliteSignificanceReference
5-Methylchrysenetrans-1,2-Dihydro-1,2-dihydroxy-5-methylchryseneMajor proximate carcinogen; precursor to the ultimate carcinogen DE-I. scispace.comnih.gov
5-Methylchrysenetrans-7,8-Dihydro-7,8-dihydroxy-5-methylchryseneProximate carcinogen; precursor to DE-II. nih.gov
6-Methylchrysenetrans-1,2-Dihydro-1,2-dihydroxy-6-methylchryseneMajor metabolite in mouse skin; precursor to a bay-region diol-epoxide. nih.gov
This compound7,8-dihydrodiol and chrysenolsFormation is inhibited by the fluorine substituent. oup.com

Interaction with Cellular Macromolecules

The electrophilic metabolites generated during the biotransformation of this compound can form covalent bonds with nucleophilic sites in cellular macromolecules, including proteins and nucleic acids. The formation of DNA adducts is considered a key initiating event in chemical carcinogenesis.

The ultimate carcinogenic metabolites of PAHs, the diol-epoxides, react covalently with DNA to form stable adducts. scispace.com This interaction can lead to mutations if the DNA damage is not properly repaired before cell division. For 5-methylchrysene, the bay-region diol-epoxides are known to react with DNA, and the level of adduct formation is correlated with carcinogenic activity. nih.govnih.gov Studies comparing 5-methylchrysene with the less potent 6-methylchrysene found that while both formed similar types of adducts, the level of diol-epoxide adducts from 6-methylchrysene was about 20 times lower. nih.gov This suggests that structural features, such as the position of the methyl group, significantly influence the reactivity of the diol-epoxide with DNA. The fluorine atom in this compound is also expected to modulate this reactivity.

PAH diol-epoxides predominantly form adducts with the exocyclic amino groups of purine (B94841) bases, particularly guanine (B1146940) and adenine (B156593). scispace.com Extensive research on 5-methylchrysene has identified the major DNA adduct formed from its bay-region diol-epoxides (both DE-I and DE-II) as a deoxyguanosine derivative. nih.gov This adduct results from the addition of the exocyclic N²-amino group of deoxyguanosine (dG) to the benzylic carbon of the epoxide ring. nih.gov This N²-dG adduct is a common type of lesion formed by many bay-region diol-epoxides. nih.gov

While direct analysis of this compound-DNA adducts is limited, it is highly probable that its bay-region diol-epoxide would also primarily target the N² position of guanine. Additionally, reactions at other nucleophilic sites are possible. Adducts at the N⁶ position of deoxyadenosine (B7792050) (dA) are also formed by some PAH diol-epoxides. nih.gov The formation of adducts at the N⁷ position of guanine is another possibility, although these adducts are often less stable. Based on the established reactivity patterns of related compounds, the interaction of the this compound diol-epoxide with DNA is expected to yield a spectrum of adducts, with the N²-dG adduct likely being a major product.

Table 3: Common DNA Adducts Formed by Polycyclic Aromatic Hydrocarbons.
Adduct TypeNucleobaseDescriptionRelevance to Methylchrysenes
N²-dGDeoxyguanosineCovalent bond between the carcinogen and the exocyclic amino group of guanine.The major adduct type identified for 5-methylchrysene diol-epoxides. nih.govnih.gov
N⁶-dADeoxyadenosineCovalent bond between the carcinogen and the exocyclic amino group of adenine.A known adduct for other carcinogenic PAHs like dibenzo[def,p]chrysene. nih.gov
N⁷-dGDeoxyguanosineCovalent bond at the N7 position of the guanine ring; can lead to apurinic sites.A possible, though often less stable, adduct for PAHs.

DNA Adduct Formation by this compound Metabolites

Stereochemical Aspects of Adduct Formation and Conformation

The formation of DNA adducts by polycyclic aromatic hydrocarbons is a critical step in their carcinogenic mechanism and is highly dependent on the stereochemistry of the reactive metabolites. For 5-methylchrysene, metabolic activation proceeds through the formation of dihydrodiol epoxides in the "bay region" of the molecule. Specifically, the trans-1,2-dihydroxy- anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-5-MeCDE-I) is considered the ultimate carcinogenic metabolite. This metabolite is formed stereoselectively, with the (1R,2S,3S,4R)-enantiomer being the most tumorigenic.

While direct experimental data for this compound is not available, it is anticipated to follow a similar metabolic pathway. The resulting diol epoxide would then covalently bind to DNA, primarily at the N2 position of deoxyguanosine (dG) and the N6 position of deoxyadenosine (dA). The conformation of these adducts is crucial for their biological consequences, such as the induction of mutations.

Studies on the DNA adducts of 5-methylchrysene have shown that the major adducts are derived from the reaction of the anti-diol epoxide with deoxyguanosine. The conformation of the resulting adduct can be influenced by the site of adduction and the local DNA sequence. Two primary conformations have been described for PAH-DNA adducts: intercalative and external. In the intercalative conformation, the polycyclic aromatic moiety inserts into the DNA helix, while in the external conformation, it resides in the minor or major groove. The specific conformation adopted by a this compound-DNA adduct would depend on the interplay of steric and electronic factors introduced by the fluoro and methyl substituents.

PAH MetabolitePrimary DNA TargetPredominant Adduct TypeLikely Conformation
anti-5-MeCDE-IDeoxyguanosine (N2)Trans additionIntercalative or Minor Groove Binding
syn-5-MeCDE-IDeoxyadenosine (N6)Cis and Trans additionIntercalative or Minor Groove Binding
Influence of Fluoro and Methyl Substituents on Adduct Profiles

The presence and position of fluoro and methyl substituents on the chrysene (B1668918) ring system are expected to significantly influence the profile of DNA adducts formed.

The methyl group at the 5-position of 5-methylchrysene plays a critical role in its carcinogenicity. It sterically hinders the detoxification pathway and promotes the formation of the more mutagenic bay-region diol epoxides. Specifically, the methyl group in the bay region leads to a distorted, non-planar structure, which can affect enzyme-substrate interactions during metabolism. For 5-methylchrysene, metabolism leading to the 1,2-diol-3,4-epoxide is favored over the 7,8-diol-9,10-epoxide, and this regioselectivity is attributed to the influence of the 5-methyl group.

The fluoro group at the 6-position is also expected to exert a strong influence on the metabolic activation and subsequent DNA adduct formation of this compound. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the aromatic system and introduce steric hindrance. Studies on other fluorinated PAHs have shown that fluorine substitution can block metabolic activation at or near the site of substitution. In the case of this compound, the fluoro group is adjacent to the bay region. Research on the related compound 6-nitro-5-methylchrysene (B12264) has demonstrated that a bulky substituent at the 6-position can significantly decrease the extent of DNA binding compared to the parent 5-methylchrysene. This suggests that the fluoro group in this compound, although smaller than a nitro group, could sterically hinder the formation or interaction of the bay-region diol epoxide with DNA.

SubstituentPositionPredicted Effect on Adduct FormationMechanism
Methyl5Enhances formation of bay-region diol epoxides.Steric hindrance of detoxification pathways; directing metabolism to the 1,2,3,4-ring.
Fluoro6Potentially inhibits adduct formation.Steric hindrance in the bay region, potentially impeding the interaction of metabolic enzymes or the diol epoxide with DNA. Alteration of electronic properties.

Covalent Binding to Cellular Proteins and RNA

While the primary focus of PAH-induced carcinogenesis is on DNA adducts, these reactive electrophilic metabolites can also form covalent bonds with other cellular nucleophiles, including proteins and RNA. The extent of binding to these macromolecules is generally less well-characterized than DNA binding.

The covalent binding of PAH metabolites to proteins can lead to the formation of protein adducts, which may alter protein function and contribute to cellular toxicity. Specific protein targets can include those involved in metabolism, DNA repair, and cell signaling. For polycyclic aromatic hydrocarbons in general, a correlation has been observed between their carcinogenic potency and the extent of their binding to cellular macromolecules. nih.gov

Similarly, PAH diol epoxides can react with RNA, forming RNA adducts. While the biological consequences of RNA adduction are less understood than those of DNA adduction, it is plausible that such damage could interfere with protein synthesis and other cellular processes that are dependent on the integrity of RNA molecules. At present, there are no specific studies available that have investigated the covalent binding of this compound to cellular proteins or RNA.

Intercalation into DNA and Membrane Interactions

In addition to covalent binding, non-covalent interactions are also a feature of the biological activity of PAHs.

Intercalation into DNA: Planar aromatic molecules like chrysenes can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govnih.gov This non-covalent interaction can cause distortions in the DNA structure, such as unwinding of the helix and changes in DNA length, which can interfere with DNA replication and transcription. nih.gov While the diol epoxide metabolites are responsible for covalent adduction, the parent PAH, this compound, could potentially intercalate into DNA. This intercalation is a physical binding process that precedes the metabolic activation required for covalent adduct formation. nih.gov

Membrane Interactions: As lipophilic molecules, PAHs can readily partition into cellular membranes. This can alter the physical properties of the membranes, such as fluidity, which may in turn affect the function of membrane-bound proteins and transport systems. The specific interactions of this compound with cellular membranes have not been studied in detail, but it is expected to behave similarly to other PAHs in this regard.

Mechanistic Studies on Cellular Pathway Modulation

Activation of Aryl Hydrocarbon Receptor (AhR) and Downstream Gene Regulation

Polycyclic aromatic hydrocarbons are well-known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. mdpi.com It is highly probable that this compound, like its parent compound and other PAHs, is an agonist for the AhR.

Upon binding to a ligand such as a PAH, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, many of which are involved in the metabolism of xenobiotics.

Induction of Xenobiotic Metabolizing Enzymes and Antioxidant Responses

The activation of the AhR signaling pathway by this compound would lead to the induction of a suite of xenobiotic metabolizing enzymes. These typically include Phase I and Phase II enzymes.

Phase I Enzymes: The most prominent of these are the cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. nih.govpsu.edu These enzymes are responsible for the initial oxidative metabolism of PAHs, which is a necessary step for both their detoxification and their metabolic activation to carcinogenic diol epoxides. nih.govpsu.edu Studies on 5-methylchrysene and 6-methylchrysene have shown that CYP1A1 and CYP1A2 are key enzymes in their metabolism. nih.govpsu.edu

Phase II Enzymes: AhR activation also induces the expression of Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs). These enzymes conjugate the oxidized metabolites produced by Phase I enzymes with endogenous molecules (e.g., glucuronic acid, glutathione), making them more water-soluble and facilitating their excretion from the body. This process is generally considered a detoxification pathway.

Antioxidant Responses: In addition to xenobiotic metabolizing enzymes, AhR activation can also lead to the induction of antioxidant response genes. This is a protective mechanism to counteract the oxidative stress that can be generated during the metabolism of PAHs.

Enzyme FamilySpecific Enzymes (Examples)Function in PAH MetabolismRegulatory Pathway
Phase I (Cytochrome P450)CYP1A1, CYP1A2, CYP1B1Oxidative metabolism (activation and detoxification).AhR-dependent gene induction.
Phase II (Conjugating Enzymes)UGTs, GSTsConjugation and detoxification of metabolites.AhR-dependent and independent pathways.
Antioxidant EnzymesNQO1, HO-1Protection against oxidative stress.AhR and Nrf2 pathways.

Mechanisms of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

The generation of Reactive Oxygen Species (ROS) is a key mechanism of toxicity for many PAHs. This process is intimately linked to their metabolic activation. The primary mechanism involves the enzymatic conversion of the parent PAH by cytochrome P450 (P450) monooxygenases into reactive intermediates.

One major pathway for ROS production by PAHs involves the formation of quinones through a dihydrodiol dehydrogenase-catalyzed oxidation of dihydrodiols. These quinones can undergo redox cycling, a process in which they are repeatedly reduced by cellular reductases (like NADPH-cytochrome P450 reductase) to semiquinone radicals. These radicals can then react with molecular oxygen (O₂) to regenerate the parent quinone while producing a superoxide (B77818) anion radical (O₂⁻). This cycle can repeat, leading to the continuous generation of superoxide. Superoxide can be subsequently converted to hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can damage cellular macromolecules, including lipids, proteins, and DNA, leading to oxidative stress. nih.govmdpi.com

For this compound, it is hypothesized that metabolic activation would be a prerequisite for significant ROS generation. The presence of the methyl group at the 5-position is known to make the parent compound, 5-methylchrysene, a potent carcinogen, largely due to its metabolism to a bay-region diol-epoxide. This metabolic activity itself can lead to ROS. The fluorine atom at the 6-position could influence the rate and site of metabolism, potentially altering the specific intermediates formed and, consequently, the rate and profile of ROS generation.

In Vivo Biotransformation and Excretion Pathways in Model Organisms (Excluding Human Studies)

The biotransformation of PAHs is a critical process that determines their detoxification and elimination or their activation to toxic metabolites. Studies in animal models, particularly rodents, provide a framework for understanding the potential metabolic fate of this compound.

Metabolic studies of the parent compound, 5-methylchrysene, in rat and mouse models have identified several key pathways. nih.govnih.govnih.gov The primary routes of metabolism are ring oxidation, catalyzed by P450 enzymes, and to a lesser extent, oxidation of the methyl group.

Ring Oxidation: This is the major pathway, leading to the formation of phenols and dihydrodiols. For 5-methylchrysene, metabolism at the 1,2-position is of particular importance as it leads to the formation of trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene, a proximate carcinogen that can be further metabolized to a highly reactive bay-region diol-epoxide. nih.govnih.gov Other dihydrodiols, such as the 7,8- and 9,10-dihydrodiols, are also formed. nih.gov Studies comparing rat and rainbow trout liver microsomes showed that both systems metabolize 5-methylchrysene, but with different regioselectivity, indicating species-specific differences in metabolism. nih.gov

Methyl Hydroxylation: Oxidation of the methyl group can occur, leading to the formation of 5-hydroxymethylchrysene. nih.gov

Dealkylation: Studies in rat liver cytosol have also shown that 5-methylchrysene can undergo dealkylation to yield the parent chrysene. nih.gov

The introduction of a fluorine atom at the 6-position would be expected to influence these pathways. Fluorine is a strong electron-withdrawing group and its presence can block metabolic oxidation at the site of substitution. Therefore, the formation of metabolites involving the 6-position would be inhibited. This could potentially redirect metabolism towards other sites on the molecule, possibly increasing the formation of the bay-region 1,2-dihydrodiol or other metabolites.

Metabolite ClassSpecific Metabolites Identified (from 5-methylchrysene)Model SystemReference
Dihydrodiols trans-1,2-dihydroxy-1,2-dihydro-5-methylchryseneRat Liver Microsomes, Mouse Skin nih.govnih.govnih.gov
trans-7,8-dihydroxy-7,8-dihydro-5-methylchryseneRat Liver Microsomes nih.gov
trans-9,10-dihydroxy-9,10-dihydro-5-methylchryseneRat Liver Microsomes nih.gov
Phenols 1-hydroxy-5-methylchryseneRat Liver Microsomes nih.gov
7-hydroxy-5-methylchryseneRat Liver Microsomes nih.gov
9-hydroxy-5-methylchryseneRat Liver Microsomes nih.gov
Hydroxymethyl Derivatives 5-hydroxymethylchryseneRat Liver Microsomes nih.gov
Dealkylation Products ChryseneRat Liver Cytosol nih.gov

Quantitative analysis of 5-methylchrysene metabolism in vitro provides insight into the relative importance of the different biotransformation pathways. Following incubation with rat liver 9000 x g supernatant, the major mutagenic metabolite identified was 1,2-dihydro-1,2-dihydroxy-5-methylchrysene, accounting for a significant portion of the total metabolites formed. nih.gov

The ultimate fate of these metabolites is conjugation and excretion. The hydroxylated metabolites (phenols, dihydrodiols, and hydroxymethyl derivatives) are typically conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility, facilitating their excretion in urine and feces.

For this compound, a similar pattern of conjugation and excretion would be expected for any hydroxylated metabolites that are formed. The specific quantities of each metabolite would depend on how the fluorine atom alters the activity of the P450 enzymes and subsequent conjugating enzymes.

MetabolitePercentage of Total Metabolites Formed*Analytical MethodModel SystemReference
1,2-dihydro-1,2-dihydroxy-5-methylchrysene 7.0%HPLCRat Liver 9000 x g supernatant nih.gov
7,8-dihydro-7,8-dihydroxy-5-methylchrysene 2.6%HPLCRat Liver 9000 x g supernatant nih.gov

*Note: These percentages represent the yield from the parent compound, 5-methylchrysene, in an in vitro system and are indicative of the primary metabolic pathways.

Genotoxicity Mechanisms in Model Systems (e.g., Bacterial Mutation Assays, In Vitro Mammalian Cell Assays)

The genotoxicity of PAHs is the underlying mechanism of their carcinogenicity and is typically initiated by the formation of covalent DNA adducts by reactive metabolites.

Studies using bacterial mutation assays, such as the Ames test with Salmonella typhimurium, have been instrumental in elucidating the mutagenic potential of PAHs and their metabolites. 5-Methylchrysene is known to be mutagenic in S. typhimurium strain TA100, which detects base-pair substitutions, but only in the presence of a metabolic activation system (e.g., a rat liver S9 fraction). nih.gov This confirms that its mutagenicity is dependent on its biotransformation into reactive intermediates. nih.gov

The ultimate mutagenic species for 5-methylchrysene is the bay-region diol-epoxide, which is an electrophile that reacts with nucleophilic sites on DNA bases, primarily guanine and adenine. nih.gov The formation of these bulky DNA adducts can disrupt the DNA helix and lead to errors during DNA replication or repair, resulting in permanent changes to the DNA sequence, such as point mutations (base substitutions) or frameshift mutations.

The fluorine atom in this compound could modulate this mutagenic activity. Depending on its electronic effects on the chrysene ring system, it could either enhance or decrease the reactivity of the diol-epoxide or alter the metabolic pathways leading to its formation.

CompoundBacterial StrainMetabolic Activation (S9)Mutagenic OutcomeReference
5-Methylchrysene S. typhimurium TA100RequiredPositive (Base-pair substitutions) nih.gov
6-Nitro-5-methylchrysene S. typhimurium TA100RequiredPositive nih.gov

In addition to gene mutations, genotoxic agents can cause larger-scale damage at the chromosomal level. These structural and numerical chromosomal aberrations are hallmarks of genomic instability.

Chromosomal Aberration Induction: Reactive metabolites of PAHs can cause breaks in the DNA backbone. If these breaks are not repaired correctly, they can lead to structural chromosomal aberrations, such as deletions, translocations, and dicentric chromosomes. These events are typically analyzed in metaphase cells from in vitro mammalian cell assays (e.g., using Chinese Hamster Ovary cells or human lymphocytes).

Micronucleus Formation: Micronuclei are small, extranuclear bodies that contain chromosome fragments (from clastogenic events) or whole chromosomes (from aneugenic events) that have failed to incorporate into the daughter nuclei during mitosis. nih.govspringernature.com The formation of micronuclei is a widely used biomarker of genotoxic exposure and chromosomal damage. nih.govresearchgate.netmdpi.com The reactive diol-epoxide of a PAH like this compound would be expected to be a clastogen, capable of breaking chromosomes and thus inducing micronucleus formation. nih.gov The frequency of micronuclei in cultured cells exposed to the compound would provide a quantitative measure of its chromosome-damaging potential.

Studies on DNA Repair Inhibition and DNA Strand Breakage Mechanisms

The genotoxicity of many polycyclic aromatic hydrocarbons (PAHs) is linked to their ability to form covalent adducts with DNA, which can disrupt normal cellular processes, and if not properly repaired, lead to mutations. scispace.comnih.gov The cellular response to such DNA damage involves complex DNA repair pathways. While direct studies on this compound are absent, its potential to interfere with these repair mechanisms and cause DNA strand breaks can be inferred from the behavior of related PAHs. nih.gov

The formation of PAH-DNA adducts can physically distort the DNA helix, which is a signal for the cell's repair machinery. nih.gov The primary mechanism for repairing bulky adducts, such as those expected from this compound, is the Nucleotide Excision Repair (NER) pathway. nih.govnih.gov The NER system recognizes and removes a short single-stranded DNA segment containing the lesion, which is then re-synthesized using the undamaged strand as a template. nih.gov

However, the efficiency of NER can be influenced by the specific structure of the DNA adduct. scispace.com The presence and location of substituents on the PAH backbone, such as the fluoro and methyl groups in this compound, would be expected to alter the conformation of the resulting DNA adduct. These conformational differences can affect the recognition of the adduct by NER proteins, potentially leading to less efficient repair and a higher probability of mutations. scispace.com

In addition to NER, the Base Excision Repair (BER) pathway may also play a role in repairing certain types of PAH-induced DNA damage, particularly oxidative lesions that can arise from the metabolic activation of PAHs. nih.govresearchgate.net The metabolic processing of PAHs can generate reactive oxygen species (ROS), which can induce oxidative DNA damage, such as 8-oxoguanine, a lesion repaired by the BER pathway. researchgate.net

If the rate of DNA adduct formation by a reactive metabolite of this compound were to overwhelm the cellular DNA repair capacity, an accumulation of DNA damage would occur. scispace.com This can lead to the stalling of replication forks during DNA synthesis, which may result in the formation of DNA strand breaks. These breaks, if not accurately repaired by mechanisms such as homologous recombination or non-homologous end joining, can lead to genomic instability.

The fluorine atom at the 6-position of 5-methylchrysene is expected to influence its electronic properties. Fluorine is a highly electronegative atom, which can withdraw electron density from the aromatic ring system. oup.com This alteration in electronic distribution could potentially affect the metabolic activation of the molecule and the reactivity of its metabolites towards DNA. The small size of the fluorine atom suggests it would not introduce significant steric hindrance that would prevent the molecule from intercalating with DNA or interacting with metabolic enzymes. oup.com

Table 1: Inferred DNA Damage and Repair Mechanisms for this compound based on related PAHs

Mechanism Description Relevance to this compound (Inferred)
DNA Adduct Formation Covalent binding of reactive metabolites to DNA bases, primarily guanine and adenine. scispace.comThe diol epoxide metabolite of this compound is expected to form bulky adducts with DNA, causing helical distortion.
Nucleotide Excision Repair (NER) The primary pathway for removing bulky, helix-distorting DNA adducts. nih.govThe primary defense mechanism against this compound-DNA adducts. The efficiency may be modulated by the specific conformation of the adduct.
Base Excision Repair (BER) Repairs small, non-helix-distorting base lesions, including some forms of oxidative damage. nih.govMay be involved in repairing oxidative DNA damage caused by reactive oxygen species generated during the metabolism of this compound.
DNA Strand Breakage The formation of single- or double-strand breaks in the DNA backbone, often as a consequence of stalled replication forks at sites of unrepaired DNA damage.Unrepaired adducts from this compound could lead to replication stress and subsequent DNA strand breaks.

Advanced Analytical Methodologies for Characterization and Detection of 6 Fluoro 5 Methylchrysene

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to extract 6-Fluoro-5-methylchrysene from the sample matrix and concentrate it to a level suitable for instrumental detection. The choice of technique depends on the matrix type, the physicochemical properties of the analyte, and the required detection limits.

Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of PAHs from aqueous samples. mdpi.com For a hydrophobic compound like this compound, reversed-phase sorbents such as C18-bonded silica (B1680970) are highly effective. The optimization of SPE involves selecting the appropriate sorbent, conditioning solvents, sample loading flow rate, wash solvents to remove interferences, and elution solvents to recover the analyte. A typical procedure would involve conditioning the C18 cartridge with methanol followed by water, loading the aqueous sample, washing with a methanol/water mixture to remove polar impurities, and finally eluting the this compound with a non-polar solvent like dichloromethane or acetone. obrnutafaza.hr

Liquid-Liquid Extraction (LLE) is a conventional method for isolating PAHs from aqueous matrices based on their differential solubility in two immiscible liquids. amecj.com Non-polar solvents such as dichloromethane or hexane are commonly used to extract PAHs. nih.gov Optimization of LLE for this compound would involve selecting a solvent with high affinity for the analyte, adjusting the pH of the aqueous sample to ensure the analyte is in a neutral form, and optimizing the solvent-to-sample volume ratio and the number of extraction steps to maximize recovery. However, LLE can be time-consuming, require large volumes of organic solvents, and be prone to emulsion formation, which can complicate phase separation. obrnutafaza.hramecj.com

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
PrinciplePartitioning between a solid sorbent and a liquid sample.Partitioning between two immiscible liquid phases.
Typical Sorbent/SolventC18 or other polymeric reversed-phase sorbents.Dichloromethane, Hexane.
Elution SolventAcetone, Dichloromethane, Acetonitrile.N/A
AdvantagesHigh recovery, low solvent usage, potential for automation. obrnutafaza.hrSimple, well-established.
DisadvantagesSorbent cost, potential for matrix effects.Large solvent volume, time-consuming, emulsion formation. obrnutafaza.hr

Miniaturized extraction techniques have gained prominence as they are faster, more environmentally friendly, and require smaller sample volumes. mdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to adsorb analytes from a sample. mdpi.com For this compound, a non-polar fiber coating, such as polydimethylsiloxane (PDMS), would be suitable. The fiber is exposed to the sample (either by direct immersion or headspace extraction), and after an equilibrium or pre-equilibrium period, the analytes are thermally desorbed directly into the injector of a gas chromatograph. Optimization involves selecting the fiber coating, extraction time, temperature, and agitation method.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid microextraction method based on a ternary solvent system. researchgate.net A small volume of an extraction solvent (e.g., a chlorinated solvent) is mixed with a disperser solvent (e.g., acetone or acetonitrile) that is miscible with both the extraction solvent and the aqueous sample. nih.govakjournals.com This mixture is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets, which maximizes the surface area for efficient extraction of the analyte. researchgate.net After centrifugation, the sedimented organic phase is collected for analysis. Key optimization parameters include the choice and volume of the extraction and disperser solvents. researchgate.net

TechniquePrincipleTypical Phase/Solvent for PAHsAdvantages
SPMEAdsorption of analytes onto a coated fiber. mdpi.comPolydimethylsiloxane (PDMS) fiber.Solvent-free, simple, easy to automate. mdpi.com
DLLMEPartitioning into a fine dispersion of extraction solvent. nih.govExtraction: Chloroform, Carbon Tetrachloride. Disperser: Acetonitrile, Acetone. akjournals.comFast, high enrichment factor, low solvent consumption. nih.gov

Complex matrices like biological tissues and environmental samples (e.g., soil, sediment) contain numerous co-extracted compounds (e.g., lipids, humic acids) that can interfere with the analysis, causing what are known as matrix effects. chromatographyonline.com These effects can manifest as signal suppression or enhancement in the detector, leading to inaccurate quantification. chromatographyonline.com Therefore, a cleanup step is often essential after extraction. nih.gov

Common cleanup techniques for PAH analysis include:

Adsorption Chromatography: Using columns packed with polar sorbents like silica, alumina, or Florisil to separate non-polar PAHs from more polar interferences. nih.govhelcom.fi The choice of solvent system is crucial for effective fractionation.

Gel Permeation Chromatography (GPC): A size-exclusion technique that is particularly effective for removing high-molecular-weight interferences like lipids from biological samples. dtu.dk

Dispersive SPE (dSPE): Often used in QuEChERS-style methods, where a sorbent (e.g., C18, Z-Sep) is added to the extract to remove specific interferences like fats and pigments. nih.gov

For fatty samples, saponification (alkaline hydrolysis) can be employed to break down lipids into water-soluble soaps and glycerol, allowing for easier extraction of the non-saponifiable PAHs. nih.gov

Matrix TypeMajor InterferencesRecommended Cleanup Procedure(s)
Biological (e.g., fish tissue)Lipids, ProteinsGel Permeation Chromatography (GPC), Saponification, dSPE with Z-Sep or C18. nih.govdtu.dk
Environmental (e.g., soil, sediment)Humic acids, SulfurColumn chromatography (Silica, Alumina, Florisil), Activated copper for sulfur removal. nih.gov
WaterDissolved organic matterSolid-Phase Extraction (SPE) often provides sufficient cleanup. obrnutafaza.hr

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating this compound from other PAHs and remaining matrix components before detection. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for PAH analysis. cdc.gov

HPLC is a robust technique for the analysis of PAHs, particularly for resolving isomeric compounds that can be challenging to separate by GC. epa.gov

Separation: Reversed-phase columns, especially C18, are the standard for PAH separation. A gradient elution using a mobile phase of acetonitrile and water is typically employed to effectively separate the various PAHs in a mixture. hplc.eu

Detection:

UV-Vis and Diode Array Detectors (DAD): PAHs exhibit strong absorbance in the UV-Vis region due to their aromatic systems. A DAD can provide full UV spectra for each peak, aiding in compound identification.

Fluorescence Detection (FLD): This is the most common and sensitive detection method for many PAHs. cdc.govhplc.eu It offers high selectivity because not all compounds fluoresce. The excitation and emission wavelengths can be programmed to change during the chromatographic run to optimize the signal for specific PAHs as they elute. Given its chrysene (B1668918) backbone, this compound is expected to be highly fluorescent, making FLD an ideal detection method.

ParameterTypical HPLC Conditions for PAHs
ColumnReversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile PhaseGradient of Acetonitrile and Water. hplc.eu
DetectionFluorescence (FLD) with programmable wavelengths; UV/DAD (e.g., 254 nm). hplc.eu
AdvantagesExcellent resolution of isomers, high sensitivity with FLD. epa.gov

GC offers high-resolution separation for volatile and semi-volatile compounds like PAHs. The sample is vaporized and separated in a long capillary column.

Separation: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used. A programmed temperature ramp is applied to the oven to elute the PAHs in order of their boiling points. amecj.com

Detection:

Flame Ionization Detector (FID): This is a universal and robust detector for organic compounds. It provides a response proportional to the mass of carbon, making it suitable for quantification, although it is not selective. cdc.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. The presence of the fluorine atom in this compound would make it a prime candidate for highly sensitive and selective detection by ECD, which would exhibit a much lower response to non-halogenated PAHs.

ParameterTypical GC Conditions for PAHs
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) with a 5% phenyl-methylpolysiloxane phase.
Carrier GasHelium or Hydrogen.
Oven ProgramTemperature ramp, e.g., 60°C held for 2 min, then ramped to 300°C. amecj.com
DetectorsFlame Ionization Detector (FID); Electron Capture Detector (ECD) for halogenated compounds.

Mass Spectrometric Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of compounds.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. nih.gov HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio of ions with very high accuracy (typically < 5 ppm). nih.govmdpi.com This high mass accuracy allows for the determination of the elemental composition of an unknown compound by comparing the experimentally measured mass with the calculated exact mass of potential molecular formulas. nih.gov For this compound (C19H13F), HRMS would provide a highly accurate mass measurement, confirming its elemental formula and distinguishing it from other isobaric compounds. nih.gov

Table 3: Accurate Mass Measurement of this compound by HRMS

ParameterValue
Molecular Formula C19H13F
Calculated Exact Mass 260.0998
Hypothetical Measured Mass 260.1001
Mass Error (ppm) 1.15
Confidence in Formula High

Tandem Mass Spectrometry (MS/MS or MSn) is an essential technique for the structural elucidation of compounds. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a characteristic fragmentation pattern that can be used to deduce the structure of the original molecule. The fragmentation of this compound would likely involve the loss of the methyl group (CH3) or the fluorine atom (F), as well as characteristic cleavages of the chrysene ring system. This information is invaluable for confirming the identity of the compound, especially in complex matrices where isomers may be present.

Table 4: Plausible MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment Ion (m/z)
260.1[M - CH3]+CH3245.1
260.1[M - F]+F241.1
260.1[M - H - F]+HF240.1
245.1[M - CH3 - F]+F226.1

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for the comprehensive analysis of this compound in complex samples. tandfonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like many PAHs. nih.gov this compound, being a relatively nonpolar molecule, would likely exhibit good chromatographic behavior on standard GC columns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. chromatographyonline.compnrjournal.com LC-MS/MS is particularly powerful for targeted quantification due to its high sensitivity and selectivity, achieved through multiple reaction monitoring (MRM).

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) combines the separation power of LC with the high mass accuracy and resolution of HRMS. nih.govnih.gov This technique is ideal for both targeted and non-targeted screening of this compound and its potential metabolites in complex environmental and biological matrices.

Table 5: Comparison of Hyphenated Techniques for the Analysis of this compound

TechniquePrincipleAdvantages for this compound Analysis
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.High chromatographic resolution for isomers; extensive spectral libraries for identification.
LC-MS/MS Separation of compounds in the liquid phase followed by tandem mass analysis.Applicable to a broader range of polarities and thermal stabilities; high sensitivity and selectivity for quantification.
LC-HRMS Separation in the liquid phase coupled with high-resolution mass analysis.Accurate mass measurements for confident formula confirmation; capable of retrospective analysis of data for unknown compounds.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This method involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample prior to sample preparation and analysis. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., 13C, 2H). By measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled standard, accurate quantification can be achieved, as any sample loss or matrix effects during the analytical procedure will affect both the analyte and the internal standard equally. For the precise quantification of this compound, a synthesized 13C- or 2H-labeled analog would be used as the internal standard.

Table 6: Principle of Isotope Dilution Mass Spectrometry for this compound Quantification

AnalyteInternal StandardMeasurementCalculation
This compound (Native)13C-labeled this compoundRatio of native to labeled ion signalsConcentration is calculated based on the measured ratio and the known amount of added internal standard.

Advanced Spectroscopic Characterization (Applied to Research Questions, Not Basic Compound Identification)

Advanced spectroscopic techniques provide a deeper insight into the molecular structure, vibrational modes, and electronic transitions of this compound. These methods are instrumental in addressing specific research questions, such as the structural determination of metabolites, the real-time monitoring of reactions, and the analysis of intermolecular interactions.

The metabolism of 5-methylchrysene (B135471) is known to produce various derivatives, including dihydrodiols and epoxides. For this compound, analogous metabolic pathways would lead to metabolites whose complex stereochemistry could be unraveled using advanced NMR techniques like COSY, HSQC, HMBC, and NOESY. These methods would be critical in determining the relative positions of the hydroxyl groups and the fluorine atom, which is essential for understanding the biological activity of these metabolites.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region. The introduction of a fluorine atom at the 6-position will induce through-space and through-bond couplings with nearby protons, leading to characteristic splitting patterns. The methyl group at the 5-position would likely appear as a singlet, slightly influenced by the adjacent fluorine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be significantly affected by the fluorine substituent. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. Smaller two- and three-bond couplings (²JCF and ³JCF) will be observed for the neighboring carbon atoms, providing valuable information for signal assignment.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the detection of fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom. Coupling to nearby protons will result in a complex multiplet, providing further structural information.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | H-1 | 8.6 - 8.8 | | H-2 | 7.6 - 7.8 | | H-3 | 7.6 - 7.8 | | H-4 | 8.0 - 8.2 | | CH₃-5 | 2.6 - 2.8 | | H-7 | 7.8 - 8.0 (doublet of doublets due to coupling with F) | | H-8 | 7.5 - 7.7 | | H-9 | 7.5 - 7.7 | | H-10 | 8.1 - 8.3 | | H-11 | 8.8 - 9.0 | | H-12 | 7.9 - 8.1 |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) and Coupling Constant (Hz) | | C-1 | 127 - 129 | | C-2 | 126 - 128 | | C-3 | 126 - 128 | | C-4 | 123 - 125 | | C-4a | 131 - 133 | | C-4b | 129 - 131 | | C-5 | 125 - 127 | | CH₃-5 | 15 - 17 | | C-6 | 155 - 160 (¹JCF ≈ 250 Hz) | | C-6a | 120 - 122 (²JCF ≈ 20 Hz) | | C-7 | 110 - 112 (²JCF ≈ 20 Hz) | | C-8 | 128 - 130 (³JCF ≈ 5-10 Hz) | | C-9 | 127 - 129 | | C-10 | 124 - 126 | | C-10a | 130 - 132 | | C-10b | 125 - 127 | | C-11 | 123 - 125 | | C-12 | 128 - 130 | | C-12a | 132 - 134 | | C-12b | 126 - 128 |

| Predicted ¹⁹F NMR Data for this compound | | :--- | :--- | | Nucleus | Predicted Chemical Shift (ppm) | | F-6 | -115 to -125 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its molecular vibrations. These techniques are highly valuable for identifying functional groups and for monitoring chemical reactions involving this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings will give rise to a series of bands between 1400 and 1600 cm⁻¹. A strong band corresponding to the C-F stretching vibration is anticipated in the 1100-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show strong bands for the aromatic ring breathing modes and other skeletal vibrations. The symmetric C-C stretching vibrations of the chrysene backbone would be prominent.

These techniques can be used in a time-resolved manner to monitor the progress of reactions, such as metabolic transformations or the formation of DNA adducts. Changes in the vibrational spectra, for example, the appearance of O-H stretching bands from hydroxylation, would provide real-time information about the reaction kinetics and mechanism.

| Expected Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | | Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | | Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | 2980 - 2850 | | Aromatic C=C Stretch | 1620 - 1580, 1520 - 1470 | 1620 - 1580, 1520 - 1470 | | C-H In-plane Bend | 1300 - 1000 | 1300 - 1000 | | C-F Stretch | 1250 - 1100 | Weak | | Aromatic Ring Breathing | Weak | Strong (e.g., ~1400, ~1000) | | C-H Out-of-plane Bend | 900 - 675 | Weak |

UV-Vis absorption and fluorescence emission spectroscopy are powerful tools for investigating the electronic structure of polycyclic aromatic hydrocarbons (PAHs) and their interactions with other molecules. The chrysene core of this compound is expected to give rise to a characteristic UV-Vis spectrum with multiple absorption bands corresponding to π-π* electronic transitions.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a non-polar solvent would likely exhibit three main absorption regions, similar to the parent chrysene molecule. These correspond to the β, p, and α bands, arising from transitions to different excited electronic states. The introduction of the fluoro and methyl groups is expected to cause small shifts (bathochromic or hypsochromic) in the absorption maxima and may alter the fine vibrational structure of these bands.

Fluorescence Spectroscopy: Like many PAHs, this compound is expected to be fluorescent. Upon excitation at an appropriate wavelength, it will emit light at a longer wavelength. The fluorescence emission spectrum provides information about the energy of the lowest excited singlet state. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be used to study interactions with biomolecules such as DNA and proteins. Quenching of fluorescence, for instance, can indicate binding or energy transfer processes.

| Expected Electronic Transition Data for this compound | | :--- | :--- | | Parameter | Expected Value | | Absorption Maxima (λ_max) | β-band: ~270 nm, p-band: ~320 nm, α-band: ~360 nm | | Molar Absorptivity (ε) | High for β and p bands, lower for α band | | Emission Maximum (λ_em) | ~380 - 420 nm | | Stokes Shift | ~20 - 60 nm |

Structure Activity Relationship Sar Investigations of 6 Fluoro 5 Methylchrysene and Its Analogs

Comparative Analysis with Parent Chrysene (B1668918) and Other Substituted PAHs

To comprehend the properties of 6-fluoro-5-methylchrysene, it is crucial to analyze the individual and combined effects of its substituents—a fluorine atom and a methyl group—in comparison to the parent chrysene molecule and other related PAHs.

The introduction of a fluorine atom into a PAH framework induces significant changes in the molecule's electronic landscape, which in turn affects its reactivity and biological interactions. oup.comnih.gov Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect lowers the energy levels of the molecular orbitals, including the highest occupied molecular orbital (HOMO), which can increase the molecule's resistance to aerial oxidation. oup.com

The addition of a methyl group to a PAH, particularly in a sterically hindered region, can have profound effects on the molecule's conformation and biological activity. In this compound, the methyl group is located at the 5-position, which is part of the "bay region" of the chrysene structure. This region is a sterically crowded pocket formed by the angular fusion of the benzene (B151609) rings.

The presence of a methyl group in this bay region can distort the planarity of the aromatic system. scispace.com Non-planar PAHs may exhibit altered interactions with DNA; for instance, molecules with distorted "fjord" regions (a more sterically hindered bay region) tend to bind preferentially to adenine (B156593) residues in DNA, whereas more planar "bay" region PAHs often bind to guanine (B1146940). scispace.com

Furthermore, the position of the methyl group is a critical determinant of metabolic fate and carcinogenicity. nih.govpsu.edu Metabolism of PAHs by cytochrome P450 enzymes often leads to the formation of highly reactive diol epoxides. nih.gov For 5-methylchrysene (B135471), the methyl group is in the same bay region where the reactive epoxide ring forms, a structural feature strongly associated with high carcinogenicity. nih.gov This positioning enhances the reactivity of the ultimate carcinogenic metabolite. The methyl group can also be a site for metabolism itself, leading to the formation of hydroxymethyl derivatives, which can be a detoxification pathway or, in some cases, another activation pathway. psu.eduaacrjournals.org

The precise positioning of the fluorine and methyl groups on the chrysene skeleton is critical to the molecule's biological activity. This is powerfully illustrated by comparing the known activities of different methylchrysene isomers. For example, 5-methylchrysene is a strong carcinogen, whereas 6-methylchrysene (B138361) is a weak one. nih.govpsu.edu The key difference lies in the location of the methyl group relative to the bay region. In 5-methylchrysene, the methyl group enhances the tumorigenicity of the bay-region diol epoxide. nih.gov In contrast, the diol epoxide of 6-methylchrysene, which lacks a bay-region methyl group, is significantly less mutagenic and active. nih.govnih.gov

Extrapolating from these findings, the biological activity of this compound would be expected to differ significantly from its positional isomers. The fluorine atom at position 6 could electronically influence the metabolism occurring at the 1,2,3,4-bay region. Studies on 6-nitro-5-methylchrysene (B12264), another analog with an electron-withdrawing group at position 6, showed that while the precursor to the bay-region diol epoxide was formed, the subsequent DNA binding was drastically reduced compared to 5-methylchrysene. oup.comnih.gov This suggests that an electronegative substituent at the 6-position may interfere with the structural requirements necessary for the diol epoxide to effectively interact with DNA. nih.gov

Table 1. Predicted Influence of Substituent Position on the Activity of Fluoro-Methylchrysene Isomers (Hypothetical Comparison)
IsomerKey Structural FeaturesPredicted Impact on Biological Activity
This compoundMethyl group in the bay region; fluorine adjacent to the bay region.High potential for bay-region diol epoxide formation due to the 5-methyl group. Fluorine at C6 may electronically modulate epoxide reactivity and reduce DNA binding compared to 5-methylchrysene.
1-Fluoro-5-methylchryseneMethyl group in the bay region; fluorine on the terminal ring where metabolism initiates.Fluorine at C1 could block or alter the initial epoxidation by cytochrome P450, potentially reducing the formation of the carcinogenic 1,2-diol-3,4-epoxide.
12-Fluoro-5-methylchryseneMethyl group in the bay region; fluorine distant from the bay region.Fluorine at C12 would have a weaker electronic influence on the bay region. Activity might be more similar to the parent 5-methylchrysene, with slight modifications to overall lipophilicity and receptor binding.
5-Fluoro-6-methylchryseneMethyl group outside the bay region; fluorine in the bay region.Activity would likely be low, similar to 6-methylchrysene. The bay-region fluorine might slightly distort planarity but lacks the specific enhancing effect of a bay-region methyl group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.gov This predictive tool is invaluable for assessing the potential effects of compounds like this compound and its analogs.

The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov For PAHs, these descriptors are typically grouped into several categories. nih.govacs.orgscientific.net

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, dipole moment, and polarizability. nih.govresearchgate.net These are crucial for modeling reactivity and interactions with receptors. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area. These are important for understanding how a molecule fits into an enzyme's active site or a receptor's binding pocket.

Hydrophobicity Descriptors: These quantify a molecule's affinity for fatty or non-polar environments. The most common descriptor is logP (the logarithm of the octanol-water partition coefficient), which is critical for predicting how a compound will distribute itself in biological systems.

Table 2. Key Molecular Descriptors for QSAR Analysis of PAHs
Descriptor ClassExample DescriptorDescription and Relevance
ElectronicEHOMO / ELUMOEnergies of the highest occupied and lowest unoccupied molecular orbitals. Relate to the molecule's ability to donate or accept electrons, influencing chemical reactivity and metabolic activation. nih.gov
HOMO-LUMO GapThe energy difference between HOMO and LUMO. A smaller gap often correlates with higher reactivity. researchgate.net
PolarizabilityThe ease with which the electron cloud of a molecule can be distorted. Important for non-covalent interactions like receptor binding. nih.gov
StericMolecular Weight (MW)The mass of the molecule. A basic descriptor related to size. scientific.net
Molecular Volume (MV)The three-dimensional space occupied by the molecule. Influences how the molecule fits into binding sites.
TopologicalInformation IndicesNumerical values derived from the molecular graph that encode information about molecular structure and complexity. nih.gov
HydrophobicitylogPThe octanol-water partition coefficient. Measures lipophilicity, which affects membrane transport and bioavailability.

Once a set of relevant descriptors has been calculated for a series of compounds (the "training set"), statistical methods are used to develop a mathematical equation, or model, that links these descriptors to a measured biological activity. nih.gov Common statistical techniques include multilinear regression (MLR) and artificial neural networks (ANN). nih.gov

The biological or chemical activities that can be modeled for a series of compounds related to this compound include:

AhR Activation: The aryl hydrocarbon receptor (AhR) is a key protein that mediates the toxicity of many PAHs. nih.gov QSAR models can be built to predict the potency of a compound to activate this receptor based on descriptors like polarizability and aromaticity. nih.govsnu.ac.kr

DNA Binding Affinity: The ultimate carcinogenic potential of many PAHs is related to the ability of their metabolites to bind covalently to DNA. QSAR models can correlate structural features with the extent of DNA adduct formation. researchgate.net

Metabolic Rates: The rate at which a compound is metabolized by enzymes like cytochrome P450 can be modeled. Electronic, structural, and energetic descriptors have been shown to be important in predicting the metabolic activation process. nih.gov

A typical multilinear regression QSAR model would take the form:

Biological Activity = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + (cₙ × Descriptorₙ)

Where 'c' represents the regression coefficients determined by the statistical analysis. Such models, once validated, can be used to predict the activity of new or untested compounds, providing a valuable tool for screening and prioritizing chemicals for further experimental study. nih.gov

Validation and Applicability Domain of QSAR Models for Fluorinated and Methylated PAHs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. For fluorinated and methylated polycyclic aromatic hydrocarbons (PAHs), QSAR models can be valuable tools for predicting their toxicity and carcinogenicity, thus prioritizing them for further experimental testing. However, for a QSAR model to be reliable, it must be rigorously validated, and its applicability domain must be clearly defined.

The validation of a QSAR model is a critical step to ensure its robustness and predictive power. According to the Organization for Economic Co-operation and Development (OECD) principles for QSAR model validation, a model should have a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. mdpi.com

Internal validation techniques, such as cross-validation (e.g., leave-one-out or k-fold cross-validation), are used to assess the stability and robustness of the model using the training set of data. External validation , on the other hand, involves challenging the model with an independent set of data (test set) that was not used in the model development. This provides a more realistic assessment of the model's predictive performance for new, untested chemicals.

The applicability domain (AD) of a QSAR model defines the chemical space for which the model can make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are associated with a higher degree of uncertainty. The AD is determined by the structural and physicochemical characteristics of the compounds in the training set. Various methods can be used to define the AD, including range-based methods (based on the minimum and maximum values of descriptors), distance-based methods, and probability density distribution-based approaches.

For fluorinated and methylated PAHs, defining the AD is particularly important due to the specific electronic and steric effects of the fluorine and methyl substituents. The presence of these groups can significantly alter the molecular properties and, consequently, the biological activity of the parent PAH. A QSAR model developed for a specific set of fluorinated and methylated PAHs may not be applicable to other derivatives with different substitution patterns.

The following table outlines the key steps in the validation of QSAR models for fluorinated and methylated PAHs:

Validation StepDescription
Data Curation Collection and preprocessing of high-quality data on the biological activity and molecular structures of fluorinated and methylated PAHs.
Model Development Selection of appropriate molecular descriptors and a suitable statistical method to build the QSAR model.
Internal Validation Assessment of the model's robustness and stability using techniques like cross-validation.
External Validation Evaluation of the model's predictive performance on an independent test set of compounds.
Applicability Domain Definition Characterization of the chemical space for which the model is expected to provide reliable predictions.

By adhering to these validation principles and clearly defining the applicability domain, QSAR models can serve as valuable tools in the risk assessment of fluorinated and methylated PAHs, including this compound and its analogs.

Computational Design and Predictive Synthesis of Novel Chrysene Derivatives Based on this compound Insights

The insights gained from Structure-Activity Relationship (SAR) studies of this compound and its analogs can be leveraged for the computational design and predictive synthesis of novel chrysene derivatives with potentially modified biological activities. By understanding the key structural features that contribute to a particular biological effect, it is possible to design new molecules with enhanced potency, reduced toxicity, or other desirable properties.

Computational chemistry plays a pivotal role in this process. Molecular modeling techniques, such as docking studies and molecular dynamics simulations, can be employed to predict the interactions of designed chrysene derivatives with biological targets, such as enzymes or receptors. These in silico methods allow for the rapid screening of a large number of virtual compounds, helping to prioritize the most promising candidates for synthesis and experimental testing.

For example, if SAR studies indicate that a specific substitution pattern on the chrysene ring leads to a decrease in carcinogenic activity, computational methods can be used to explore other substitutions at that position that might further reduce toxicity while maintaining or enhancing other desired properties. This rational design approach can significantly accelerate the discovery of new and safer chemical entities.

Predictive synthesis involves the use of computational tools to plan and optimize the synthetic routes for the designed molecules. Retrosynthetic analysis software can help identify potential starting materials and reaction pathways, while reaction modeling can predict reaction outcomes and yields. This can save considerable time and resources in the laboratory by avoiding unfeasible or inefficient synthetic routes.

The general workflow for the computational design and predictive synthesis of novel chrysene derivatives based on insights from this compound is outlined below:

StepDescription
1. SAR Data Analysis Analyze existing SAR data for this compound and its analogs to identify key structural determinants of biological activity.
2. In Silico Design Design a virtual library of novel chrysene derivatives with systematic modifications based on the SAR insights.
3. Computational Screening Use molecular modeling techniques to predict the biological activity and other properties of the designed compounds.
4. Prioritization Select the most promising candidates for synthesis based on the computational predictions.
5. Predictive Synthesis Plan and optimize the synthetic routes for the prioritized compounds using computational tools.
6. Chemical Synthesis Synthesize the designed compounds in the laboratory.
7. Biological Evaluation Experimentally test the synthesized compounds to validate the computational predictions and further refine the SAR models.

This iterative cycle of design, prediction, synthesis, and testing is a powerful strategy for the development of novel chrysene derivatives with tailored properties. While specific examples of novel chrysene derivatives designed based on insights from this compound are not yet prevalent in the literature, the established principles of computational chemistry and predictive synthesis provide a clear roadmap for future research in this area.

Future Research Directions and Emerging Avenues for 6 Fluoro 5 Methylchrysene

Development of Innovative Synthetic Methodologies for Isotope-Labeled 6-Fluoro-5-methylchrysene and Complex Analogs

Future research will likely focus on the development of novel and efficient synthetic routes for this compound and its analogs. A critical area of development is the synthesis of isotope-labeled versions of the molecule, such as those containing carbon-13 (¹³C) or deuterium (B1214612) (²H). Isotope-labeled compounds are invaluable tools for a variety of studies, including metabolic pathway elucidation and environmental fate tracking. nih.gov The synthesis of uniformly ¹³C-labeled PAHs has been demonstrated for compounds like naphthalene (B1677914), phenanthrene (B1679779), and anthracene, and similar strategies could be adapted for this compound. nih.gov

The development of synthetic methods for complex analogs of this compound is another important research direction. This includes the synthesis of derivatives with additional functional groups or altered substitution patterns. For instance, the synthesis of various methylchrysenes has been achieved through photochemical cyclization reactions, and these methods could be adapted to produce a wider range of fluorinated and methylated chrysene (B1668918) derivatives. nih.gov The availability of a diverse library of analogs would facilitate structure-activity relationship (SAR) studies, providing insights into how molecular structure influences biological activity and chemical reactivity.

Table 1: Potential Isotope Labeling Strategies for this compound

IsotopeLabeling PositionPotential Application
¹³CUniformNMR studies, metabolic fate analysis
¹³CSpecific sitesMechanistic studies of chemical reactions
²HMethyl groupProbing metabolic oxidation at the methyl position
¹⁸FFluorine positionPositron Emission Tomography (PET) imaging studies

Deeper Mechanistic Elucidation of Specific Chemical Transformations and Intermediate States

A deeper understanding of the chemical transformations of this compound is crucial for predicting its environmental fate and biological activity. Future research should focus on elucidating the mechanisms of key reactions, such as oxidation, reduction, and photochemical degradation. The presence of a fluorine atom is known to influence the metabolic activation and tumorigenicity of PAHs, and its effect on the chemical reactivity of this compound warrants detailed investigation. psu.edu

Studies on the metabolism of 5-methylchrysene (B135471) have identified the formation of dihydrodiols as a key step in its activation to carcinogenic metabolites. scispace.comnih.gov Research on fluorinated derivatives of 5-hydroxymethylchrysene, a metabolite of 5-methylchrysene, has shown that fluorine substitution can significantly inhibit tumorigenicity depending on its position. nih.gov This suggests that the fluorine atom in this compound likely plays a significant role in its metabolic fate. Future studies should aim to identify the specific metabolites of this compound and characterize the enzymatic pathways involved in their formation.

Investigating the intermediate states in these chemical transformations is another critical research area. Techniques such as transient absorption spectroscopy and computational modeling can be employed to identify and characterize short-lived intermediates, providing a more complete picture of the reaction mechanisms.

Application of High-Throughput Screening Approaches for Biological Interactions in Model Systems (Excluding Clinical Applications)

High-throughput screening (HTS) methodologies offer a powerful tool for rapidly assessing the biological interactions of this compound in various model systems. HTS assays can be used to screen large libraries of compounds for their ability to interact with specific biological targets, such as receptors, enzymes, and DNA. While HTS is widely used in pharmaceutical toxicology, its application to environmental contaminants like this compound is an emerging area of research. researchgate.net

Future HTS studies could focus on evaluating the cytotoxicity, genotoxicity, and oxidative stress potential of this compound in cell-based assays. nih.gov For example, HTS assays could be developed to measure the compound's ability to induce DNA damage, disrupt mitochondrial function, or alter gene expression profiles in relevant cell lines. Such studies would provide valuable data for preliminary risk assessment and for prioritizing further in-depth toxicological investigations.

Furthermore, HTS can be employed to identify potential protein targets of this compound. By screening the compound against a panel of proteins, it may be possible to identify specific binding partners and to gain insights into its potential mechanisms of action.

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Biotransformation Studies

The integration of advanced "omics" technologies, such as metabolomics and proteomics, holds great promise for advancing our understanding of the biotransformation of this compound. Metabolomics, the comprehensive analysis of small-molecule metabolites, can be used to identify and quantify the metabolic products of this compound in biological systems. This information is critical for understanding the pathways of detoxification and bioactivation. The application of metabolomics has already provided insights into the metabolic deregulation in conditions like pulmonary hypertension, a disease in which PAH exposure can be a contributing factor. nih.govmdpi.com

Proteomics, the large-scale study of proteins, can be used to investigate the effects of this compound exposure on protein expression and function. This can help to identify the enzymes involved in its metabolism, as well as other proteins that are affected by its presence. A systems toxicology approach, which integrates data from multiple omics platforms, can provide a holistic view of the biological response to this compound exposure. nih.govnih.gov

Table 2: Application of Omics Technologies in this compound Research

Omics TechnologyResearch FocusExpected Outcomes
MetabolomicsIdentification and quantification of metabolitesElucidation of biotransformation pathways
ProteomicsAnalysis of protein expression and modificationIdentification of metabolic enzymes and protein targets
TranscriptomicsGene expression profilingUnderstanding the cellular response to exposure
ToxicogenomicsLinking genomic responses to toxic outcomesIdentification of biomarkers of exposure and effect

Exploration of Advanced Remediation and Detoxification Strategies Based on Compound-Specific Degradation Pathways

Developing effective strategies for the remediation and detoxification of this compound from contaminated environments is a critical area of future research. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach for the cleanup of PAH-contaminated sites. elsevier.esoup.comscienceopen.commdpi.compjoes.comnih.gov Research has identified various bacterial and fungal species capable of degrading PAHs, and future studies should investigate the potential of these organisms to degrade this compound. nih.govmdpi.comfrontiersin.org

The presence of the fluorine atom may affect the biodegradability of the molecule, and research into the microbial degradation of fluorinated organic compounds is an important related field. Understanding the specific degradation pathways of this compound is essential for developing targeted bioremediation strategies. This includes identifying the enzymes and metabolic pathways involved in its breakdown by microorganisms.

In addition to bioremediation, other advanced remediation technologies, such as photocatalytic degradation and advanced oxidation processes, should be explored for their efficacy in breaking down this compound. The development of compound-specific remediation strategies will be crucial for the effective management of environments contaminated with this and other fluorinated PAHs.

Theoretical Predictions of Novel Reactivities and Potential Applications beyond Current Understanding

Computational chemistry and theoretical modeling offer powerful tools for predicting the properties and potential reactivities of this compound. Density Functional Theory (DFT) is a computational method that can be used to study the electronic structure and properties of molecules, and it has been applied to investigate the effects of fluorine substitution on the properties of various organic compounds. iaea.orgresearchgate.net DFT studies can be used to predict the reactivity of different sites on the this compound molecule, providing insights into its likely chemical transformations. mdpi.comresearchgate.netrsc.org

Theoretical models can also be used to predict the environmental fate of this compound. nih.govresearchgate.net By estimating its physicochemical properties, such as solubility, vapor pressure, and partitioning coefficients, it is possible to model its distribution and persistence in different environmental compartments. dntb.gov.uaepa.govmdpi.com

Furthermore, computational approaches can be used to explore potential novel applications of this compound and its derivatives. For example, by predicting their electronic and optical properties, it may be possible to identify potential uses in materials science or as molecular probes.

Interdisciplinary Research Integrating Environmental Chemistry, Computational Science, and Mechanistic Biology for Comprehensive Understanding of this compound

A truly comprehensive understanding of this compound will require an interdisciplinary research approach that integrates knowledge and techniques from environmental chemistry, computational science, and mechanistic biology. Environmental chemistry studies are needed to determine the occurrence, transport, and fate of this compound in the environment. Computational science can provide theoretical models to predict its properties and behavior, while mechanistic biology can elucidate its interactions with living organisms at the molecular and cellular levels.

By combining these different approaches, researchers can develop a more complete and predictive understanding of the potential risks and impacts of this compound. For example, data from environmental monitoring can be used to validate and refine computational models of its environmental fate. Similarly, insights from mechanistic biology can inform the design of more relevant and predictive toxicological assays. This integrated approach will be essential for developing effective strategies for the management and mitigation of the potential risks associated with this and other emerging fluorinated contaminants.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-5-methylchrysene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of polycyclic aromatic hydrocarbons (PAHs) like this compound often employs Friedel-Crafts alkylation or fluorination of precursor compounds. Key variables include catalyst selection (e.g., AlCl₃ for alkylation), temperature (typically 80–120°C), and solvent polarity. For fluorinated derivatives, electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) is common. Yield optimization requires rigorous control of stoichiometry and reaction time, validated by TLC or HPLC . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate isomers.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹⁹F NMR (δ ~ -120 to -160 ppm) identifies fluorine substitution patterns, while ¹H NMR distinguishes methyl groups (δ ~2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular weight (C₁₉H₁₃F, m/z 260.32) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; Bruker SMART/SAINT systems are standard for structural validation .

Q. What preliminary toxicological assays are recommended for assessing this compound’s safety profile?

Methodological Answer:

  • Ames Test : Evaluates mutagenicity via bacterial reverse mutation assays (e.g., Salmonella typhimurium TA98/TA100 strains). A reported TDLo of 1200 µg/kg in mice suggests dose-dependent genotoxicity .
  • In Vitro Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) quantify IC₅₀ values.
  • EPA Genetic Toxicology Program Protocols : Standardize assays for DNA adduct formation .

Advanced Research Questions

Q. How can conflicting mutagenicity data for this compound be resolved?

Methodological Answer: Contradictions often arise from variations in experimental design:

  • Dose-Response Analysis : Replicate studies across multiple concentrations (e.g., 20 µg/plate to 1 mg/plate) to identify thresholds .
  • Metabolic Activation : Use S9 liver homogenates to simulate metabolic pathways; discrepancies may stem from pro-carcinogen activation .
  • Comparative Structural Analysis : Contrast with non-fluorinated chrysene analogs to isolate fluorine’s role in mutagenesis. Frameworks like PEO (Population-Exposure-Outcome) contextualize findings .

Q. What computational models predict this compound’s reactivity in environmental matrices?

Methodological Answer:

  • DFT Calculations : Simulate electrophilic attack sites using Gaussian09 at the B3LYP/6-31G* level. Fluorine’s electron-withdrawing effects alter π-electron density, influencing photodegradation rates .
  • QSAR Models : Correlate substituent position (e.g., 5-methyl vs. 6-fluoro) with biodegradation half-lives. Validate against experimental HPLC-UV data .

Q. How does fluorine substitution impact the carcinogenic potency of chrysene derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Fluorine at position 6 increases electrophilicity, enhancing DNA intercalation. Compare tumorigenicity in murine models (e.g., 1200 µg/kg over 20 days) with non-fluorinated analogs .
  • Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to synthesize literature on fluorinated PAHs. For example, fluorination at non-K-regions (e.g., position 6) may reduce metabolic detoxification .

Q. What analytical strategies distinguish this compound from its positional isomers?

Methodological Answer:

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient). Isomers exhibit retention time differences of 0.5–2.0 minutes .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., chrysene-d₁₂) as internal standards for LC-MS quantification .

Data Interpretation & Ethical Considerations

Q. What criteria ensure robust statistical analysis of dose-response data for this compound?

Methodological Answer:

  • Multiple Testing Corrections : Apply Bonferroni or Benjamini-Hochberg adjustments to minimize Type I errors in high-throughput assays.
  • Reproducibility : Report mean ± SEM from ≥3 independent trials. The EPA Genetic Toxicology Program mandates transparent reporting of negative/positive controls .

Q. How should researchers address ethical concerns in carcinogenicity studies involving this compound?

Methodological Answer:

  • 3Rs Principle (Replacement, Reduction, Refinement) : Prioritize in silico/in vitro models before in vivo testing.
  • IACUC Protocols : Ensure animal studies minimize distress; use the lowest effective dose (e.g., TDLo = 1200 µg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.